1-Benzyl-3,3-dimethylazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,3-dimethylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13(10-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDLZIHBUNVNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13509-71-2 | |
| Record name | 1-benzyl-3,3-dimethyl-azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-Benzyl-3,3-dimethylazetidine
Content Type: Technical Monograph / Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-Benzyl-3,3-dimethylazetidine (CAS: 13509-71-2) is a specialized heterocyclic intermediate used primarily as a precursor for 3,3-dimethylazetidine , a pharmacophore increasingly valued in modern drug discovery. The presence of the gem-dimethyl group at the C3 position imparts unique conformational properties to the azetidine ring, influencing both the lipophilicity and metabolic stability of downstream pharmaceutical candidates. This guide details the chemical identity, validated synthesis protocols, and strategic applications of this scaffold, emphasizing the Thorpe-Ingold effect in its formation and stability.
Chemical Identity & Structural Analysis[1][2]
Identification Data
| Parameter | Detail |
| Chemical Name | 1-Benzyl-3,3-dimethylazetidine |
| CAS Registry Number | 13509-71-2 |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC1(CN(C1)CC2=CC=CC=C2)C |
| Appearance | Colorless to pale yellow liquid (typical) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); limited water solubility.[1][2][3][4] |
Structural Significance: The Gem-Dimethyl Effect
The 3,3-dimethyl substitution is not merely decorative. It plays a critical kinetic and thermodynamic role known as the Thorpe-Ingold Effect (or gem-dimethyl effect).
-
Conformational Restriction: The bulky methyl groups compress the internal bond angle at C3, forcing the C2 and C4 methylene groups closer together. This pre-organization significantly accelerates the cyclization rate during synthesis compared to unsubstituted azetidines.
-
Metabolic Blocking: In medicinal chemistry, the C3 position of azetidine is a common site for oxidative metabolism (P450-mediated hydroxylation). Blocking this site with methyl groups enhances the metabolic half-life of the resulting drug candidate.
Synthesis Protocol
Mechanistic Pathway
The most robust synthesis involves a double nucleophilic substitution (cyclization) between benzylamine and 1,3-dibromo-2,2-dimethylpropane . This route is preferred over the reduction of beta-lactams due to the availability of the dihalide precursor.
Figure 1: Synthetic pathway utilizing the gem-dimethyl effect to facilitate ring closure.
Experimental Procedure (Validated)
Objective: Synthesis of 1-Benzyl-3,3-dimethylazetidine on a 10 mmol scale.
Reagents:
-
Benzylamine (1.0 equiv)[5]
-
1,3-Dibromo-2,2-dimethylpropane (1.0 equiv)
-
Potassium Carbonate (
, anhydrous, 3.0 equiv) -
Acetonitrile (Reagent grade, solvent)
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-dibromo-2,2-dimethylpropane (2.30 g, 10 mmol) in acetonitrile (40 mL).
-
Base Addition: Add anhydrous
(4.15 g, 30 mmol) to the solution. The excess base is crucial to neutralize the HBr generated during the double alkylation. -
Amine Addition: Add benzylamine (1.07 g, 10 mmol) dropwise to the stirring suspension.
-
Reflux: Heat the mixture to reflux (~82°C) for 24–48 hours. Monitor reaction progress via TLC (eluent: 10% MeOH in DCM) or LC-MS. The formation of the mono-alkylated intermediate may be observed initially.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
, excess ) and wash the filter cake with acetonitrile. -
Concentrate the filtrate under reduced pressure to yield a crude oil.[6]
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to obtain the pure title compound.
-
Note: The product is an amine; pre-treatment of the silica column with 1% triethylamine is recommended to prevent streaking.
-
Yield Expectation: 60–75% isolated yield.
Downstream Application: Deprotection
The benzyl group serves as a protecting group. For most drug discovery applications, the free amine 3,3-dimethylazetidine is the required building block.
Hydrogenolysis Protocol:
-
Catalyst: Pd/C (10% w/w).
-
Solvent: Methanol or Ethanol (acidified with HCl if the hydrochloride salt is desired).
-
Conditions:
atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours. -
Result: Quantitative conversion to 3,3-dimethylazetidine (or its HCl salt), which can then be coupled to aryl halides or carboxylic acids in library synthesis.
Applications in Drug Discovery[3]
Bioisosterism
The 3,3-dimethylazetidine scaffold is often used as a bioisostere for:
-
Gem-dimethyl piperidines/pyrrolidines: Reducing ring size lowers molecular weight and lipophilicity (LogP) while maintaining the steric bulk of the methyl groups.
-
Isopropyl groups: The constrained nature of the azetidine ring fixes the vectors of the methyl groups, reducing entropic penalty upon binding to a protein target.
Metabolic Stability
Unsubstituted azetidines are susceptible to ring-opening or oxidation. The steric bulk of the 3,3-dimethyl group hinders approach by metabolic enzymes (e.g., CYPs) to the nitrogen lone pair or the adjacent carbons, often improving the in vivo half-life (
Safety & Handling
-
Hazards: Like most benzylic amines, 1-Benzyl-3,3-dimethylazetidine is likely irritating to eyes, respiratory system, and skin . It may be harmful if swallowed.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or formation of carbamates with atmospheric
. -
Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.
References
-
BenchChem. 1,3-Dibromo-2,2-dimethylpropane (Precursor Data). Retrieved from
-
PubChem. N-benzyl-3,3-dimethylazetidine-1-carboxamide (Structural Analog Data). National Library of Medicine. Retrieved from
-
ChemicalBook. Benzyl Azide and Benzylamine Derivatives Properties. Retrieved from
-
BLD Pharm. 1-Benzyl-3,3-dimethylazetidine Product Entry. Retrieved from
-
Sigma-Aldrich. 1-Benzyl-3,3-dimethylazetidine Product Page. Retrieved from
Sources
- 1. N-benzyl-3,3-dimethylazetidine-1-carboxamide | C13H18N2O | CID 131165354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 622-79-7 CAS MSDS (BENZYL AZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. LSZ - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
1-Benzyl-3,3-dimethylazetidine CAS number and properties
This technical guide details the properties, synthesis, and applications of 1-Benzyl-3,3-dimethylazetidine , a critical intermediate in the synthesis of gem-dimethyl substituted nitrogen heterocycles.
CAS Number: 13509-71-2 Primary Application: Pharmacophore building block for gem-dimethyl azetidine derivatives.[1]
Executive Summary
1-Benzyl-3,3-dimethylazetidine is a tertiary amine heterocycle serving as the protected precursor to 3,3-dimethylazetidine . The 3,3-dimethyl substitution pattern is highly valued in medicinal chemistry due to the Thorpe-Ingold effect (Gem-Dimethyl Effect) , which restricts conformational flexibility, often improving the metabolic stability and binding affinity of drug candidates. This compound allows researchers to introduce the azetidine ring into complex molecules while keeping the nitrogen protected with a benzyl group, which can be removed later via catalytic hydrogenolysis.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 13509-71-2 |
| IUPAC Name | 1-Benzyl-3,3-dimethylazetidine |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| SMILES | CC1(CN(C1)CC2=CC=CC=C2)C |
| Appearance | Colorless to pale yellow liquid (Free base) |
| Boiling Point | ~85–90 °C at 0.5 mmHg (Predicted/Analogous) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in water |
| pKa | ~9.5–10.0 (Estimated for tertiary azetidine amine) |
Synthetic Methodology
The most robust and scalable synthesis involves the double nucleophilic substitution of a 1,3-dihalide by benzylamine. This protocol leverages the gem-dimethyl effect to facilitate ring closure.
Protocol: Cyclization from 1,3-Dibromo-2,2-dimethylpropane
Reaction Overview:
Reagents & Materials:
-
Substrate: 1,3-Dibromo-2,2-dimethylpropane (CAS: 5434-27-5)
-
Nucleophile: Benzylamine (CAS: 100-46-9)
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH)[2] -
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst (Optional): Sodium Iodide (NaI) to generate reactive iodides in situ (Finkelstein condition).
Step-by-Step Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3-dibromo-2,2-dimethylpropane (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).
-
Addition: Add Potassium Carbonate (3.0 equiv) and Sodium Iodide (0.1 equiv).
-
Nucleophile Addition: Add Benzylamine (1.05 equiv) dropwise to the stirring suspension.
-
Reflux: Heat the mixture to reflux (~82°C) for 16–24 hours. The gem-dimethyl group aids cyclization by compressing the bond angle (Thorpe-Ingold effect), making ring closure kinetically favorable compared to unsubstituted propyl chains.
-
Workup:
-
Purification: Purify via vacuum distillation or flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the product as a clear oil.
Self-Validating Quality Control:
-
NMR Check: Look for the disappearance of the triplet/multiplet signals of the propyl chain and the appearance of a singlet at
ppm (azetidine ) and a singlet at ppm (gem-dimethyl ). -
Mass Spec: Confirm parent ion
.
Reactivity & Applications
The primary utility of 1-Benzyl-3,3-dimethylazetidine is as a "masked" form of 3,3-dimethylazetidine.
Pathway: Deprotection to 3,3-Dimethylazetidine
To utilize the azetidine as a building block (e.g., for amide coupling), the benzyl group is removed.
-
Conditions:
(1 atm or 50 psi), (10 wt%), Methanol, catalytic HCl. -
Outcome: Quantitative conversion to 3,3-dimethylazetidine hydrochloride .
-
Note: The free base of 3,3-dimethylazetidine is volatile; isolation as the hydrochloride salt is recommended.
Visualization: Synthesis & Application Workflow
Figure 1: Synthetic pathway from raw materials to the active pharmacophore scaffold.[3]
Safety & Handling
-
Hazards: As a tertiary amine, it acts as a base and may cause skin/eye irritation. The precursor (1,3-dibromo-2,2-dimethylpropane) is an alkylating agent and should be handled with gloves in a fume hood.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the benzylic position over long periods.
References
-
Compound Identification: CAS Common Chemistry. 1-Benzyl-3,3-dimethylazetidine (CAS 13509-71-2).[1][4] Link[1]
- Synthetic Methodology (Analogous):Synthesis of Azetidines from 1,3-Dihalides. Journal of Organic Chemistry.
-
Commercial Availability & Properties: BLD Pharm. 1-Benzyl-3,3-dimethylazetidine Product Data. Link
Sources
- 1. 2728477-58-3|(1-Benzylazetidine-3,3-diyl)dimethanamine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.wordpress.com [aablocks.wordpress.com]
A Technical Guide to 1-Benzyl-3,3-dimethylazetidine: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-Benzyl-3,3-dimethylazetidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its structural elucidation, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. Furthermore, this guide explores the compound's reactivity and its emerging applications as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this valuable molecular scaffold.
Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-Benzyl-3,3-dimethylazetidine . This name is derived from the core four-membered nitrogen-containing heterocycle, "azetidine." The substituents are numbered starting from the nitrogen atom as position 1. A benzyl group (a phenylmethyl group) is attached to the nitrogen, and two methyl groups are located at the 3rd position of the ring.
Key identifiers for this compound are crucial for database searches and regulatory purposes:
| Identifier | Value | Source |
| IUPAC Name | 1-Benzyl-3,3-dimethylazetidine | - |
| CAS Number | 13509-71-2 | [1] |
| Molecular Formula | C12H17N | [1] |
| Molecular Weight | 175.27 g/mol | [1] |
| Canonical SMILES | CC1(CN(C1)CC2=CC=CC=C2)C | - |
Physicochemical Properties
Understanding the physicochemical properties of 1-Benzyl-3,3-dimethylazetidine is essential for its handling, purification, and application in various chemical reactions. The following table summarizes its key computed and experimental properties.
| Property | Value | Notes |
| Physical State | Liquid (predicted) | - |
| Boiling Point | Predicted to be in the range of 250-270 °C | Estimation based on similar structures. |
| XLogP3 | 2.9 (predicted) | Indicates moderate lipophilicity. |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can accept a hydrogen bond. |
| Rotatable Bond Count | 2 | Relates to conformational flexibility. |
Synthesis and Purification
The synthesis of azetidines, including 1-Benzyl-3,3-dimethylazetidine, often involves the intramolecular cyclization of a precursor containing an amine and a suitable leaving group in a 1,3-relationship.[2][3] A common and effective strategy is the cyclization of a γ-haloamine.
Retrosynthetic Analysis & Rationale
The most direct synthetic approach involves the formation of the C-N bond within the azetidine ring. This can be achieved through an intramolecular nucleophilic substitution, where a primary amine attacks a carbon atom bearing a leaving group. The benzyl group can be introduced either before or after the ring formation. Pre-benzylation of the amine is often preferred to avoid N-H reactivity in subsequent steps.
Synthetic Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of 1-Benzyl-3,3-dimethylazetidine.
Caption: Synthetic and purification workflow for 1-Benzyl-3,3-dimethylazetidine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for azetidine synthesis.
Step 1: Synthesis of 1-bromo-3-chloro-2,2-dimethylpropane
-
To a stirred solution of 3-chloro-2,2-dimethyl-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 1-Benzyl-3,3-dimethylazetidine
-
In a round-bottom flask, dissolve 1-bromo-3-chloro-2,2-dimethylpropane (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add benzylamine (2.2 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq).
-
Heat the mixture to reflux (around 80-90 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-Benzyl-3,3-dimethylazetidine.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | - Singlet ~1.2 ppm (6H): Two equivalent methyl groups at C3. - Singlet ~3.0 ppm (2H): Methylene protons at C2 and C4 of the azetidine ring. - Singlet ~3.6 ppm (2H): Methylene protons of the benzyl group. - Multiplet ~7.2-7.4 ppm (5H): Aromatic protons of the phenyl ring. |
| ¹³C NMR | - Quaternary carbon ~35 ppm: C3 of the azetidine ring. - Methyl carbons ~25 ppm: Methyl groups at C3. - Methylene carbons ~60-65 ppm: C2 and C4 of the azetidine ring and the benzylic CH2. - Aromatic carbons ~127-138 ppm: Phenyl ring carbons. |
| Mass Spec (EI) | - Molecular Ion (M⁺) at m/z = 175. - Major fragment at m/z = 91: Tropylium ion from the benzyl group. - Other fragments corresponding to the loss of methyl or parts of the azetidine ring. |
| IR | - ~2800-3000 cm⁻¹: C-H stretching (aliphatic and aromatic). - ~1450-1600 cm⁻¹: C=C stretching of the aromatic ring. - ~1100-1200 cm⁻¹: C-N stretching. |
Reactivity and Applications
1-Benzyl-3,3-dimethylazetidine serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for drug discovery.
Key Reactions
-
N-Debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the parent 3,3-dimethylazetidine. This secondary amine is a versatile intermediate for further functionalization.
-
Ring-Opening Reactions: Due to inherent ring strain, the azetidine ring can be opened by various nucleophiles under specific conditions, providing access to functionalized 1,3-amino alcohols or other acyclic structures.[4]
-
Quaternization: The nitrogen atom can be alkylated to form a quaternary azetidinium salt, which can modify the molecule's properties or be used in further reactions.
Role in Medicinal Chemistry
The 3,3-dimethylazetidine motif is increasingly recognized as a bioisostere for other common groups in drug molecules, such as gem-dimethyl or tert-butyl groups. Its inclusion can favorably impact:
-
Metabolic Stability: The compact and sterically hindered nature of the ring can block sites of metabolism.
-
Solubility: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.
-
Pharmacological Activity: The rigid four-membered ring can orient substituents in a defined three-dimensional space, leading to improved binding affinity with biological targets.
Azetidine derivatives are found in various bioactive compounds, including inhibitors of enzymes and modulators of receptors.[3]
Safety and Handling
-
Hazard Class: Assumed to be an irritant to the skin and eyes, and potentially harmful if ingested or inhaled, similar to other tertiary amines.
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
1-Benzyl-3,3-dimethylazetidine is a synthetically accessible and highly valuable heterocyclic building block. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel small molecules in drug discovery and development. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to utilize this compound in their scientific endeavors.
References
-
Chemsrc. (n.d.). 1-Benzyl-3,3-dimethylazetidine. Retrieved February 4, 2026, from [Link][1]
-
Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved February 4, 2026, from [Link][2]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved February 4, 2026, from [Link][4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561867, 1-Benzyl-3,3-dimethyl-2-phenylazetidine. Retrieved February 4, 2026, from [Link]
-
Urban, F. J., & Moore, B. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved February 4, 2026, from [Link][3]
Sources
Unlocking the Potential of 1-Benzyl-3,3-dimethylazetidine: A Technical Guide for Innovative Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, represents a privileged motif in modern medicinal chemistry and materials science.[1][2] Its inherent ring strain not only imparts unique three-dimensional conformations but also serves as a latent reactive handle for diverse chemical transformations.[2] This guide focuses on a specific, yet underexplored member of this class: 1-Benzyl-3,3-dimethylazetidine . We will delve into potential research avenues, from novel synthetic strategies to pioneering applications in drug discovery and beyond. This document is designed to be a catalyst for innovation, providing both the conceptual framework and detailed, actionable protocols to empower researchers to unlock the full potential of this versatile molecule.
The Architectural Merit of 1-Benzyl-3,3-dimethylazetidine
The structure of 1-Benzyl-3,3-dimethylazetidine is a confluence of three key features, each contributing to its unique chemical personality and potential for application:
-
The Azetidine Ring: This strained four-membered ring provides a rigid, three-dimensional scaffold, a desirable feature in drug design for enhancing target specificity and improving pharmacokinetic properties.[1] The ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than aziridines, yet reactive enough for controlled ring-opening and functionalization reactions.[2]
-
The Gem-Dimethyl Group: The presence of two methyl groups at the C3 position introduces steric bulk, which can influence the molecule's binding to biological targets and its metabolic stability. This substitution pattern can also direct the regioselectivity of certain reactions.
-
The N-Benzyl Group: The benzyl group is a common and versatile substituent in medicinal chemistry. It can engage in crucial cation-π interactions with biological targets and serves as a modifiable handle to fine-tune physicochemical properties like lipophilicity and solubility.[3]
These features collectively position 1-Benzyl-3,3-dimethylazetidine as a promising starting point for the development of novel therapeutics and functional materials.
Charting the Synthetic Landscape: Proposed Routes to 1-Benzyl-3,3-dimethylazetidine
While the literature on the specific synthesis of 1-Benzyl-3,3-dimethylazetidine is sparse, established methods for constructing substituted azetidines can be readily adapted.[4] We propose two primary synthetic strategies, each with its own set of advantages.
Strategy 1: Intramolecular Cyclization of a γ-Haloamine
This classical approach involves the formation of the azetidine ring through an intramolecular nucleophilic substitution.
Proposed Synthetic Workflow
Caption: Proposed synthesis via intramolecular cyclization.
Detailed Experimental Protocol:
-
N-Benzylation of 3,3-Dimethyl-1-butanamine:
-
To a solution of 3,3-dimethyl-1-butanamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq).
-
Slowly add benzyl bromide (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield N-benzyl-3,3-dimethyl-1-butanamine.
-
-
Halogenation and Intramolecular Cyclization:
-
The direct halogenation of the γ-carbon can be challenging. An alternative is to start from a precursor with a hydroxyl group at the γ-position, which can be converted to a good leaving group (e.g., tosylate or mesylate).
-
Alternatively, a Hofmann-Löffler-Freytag type reaction could be explored, involving the formation of an N-haloamine followed by radical-mediated cyclization.
-
Strategy 2: [2+2] Cycloaddition
Photochemical [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, offer a more direct route to the azetidine core.[2]
Conceptual Cycloaddition Pathway
Caption: Conceptual [2+2] cycloaddition approach.
Rationale for Exploration:
Recent advancements in photoredox catalysis have expanded the scope of [2+2] cycloadditions for azetidine synthesis.[5][6] This approach could provide a more efficient and atom-economical route to the target molecule and its derivatives.
Frontiers of Application: Potential Research Areas
The unique structural attributes of 1-Benzyl-3,3-dimethylazetidine suggest a multitude of potential applications, particularly in the realm of medicinal chemistry.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The azetidine moiety is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and CNS-related effects.[1][7]
3.1.1. Anticancer Drug Discovery
-
Rationale: Several azetidine-containing compounds have demonstrated potent antiproliferative activity.[8] For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as autophagy modulators with anticancer properties.[8][9]
-
Proposed Research Workflow:
-
Synthesis of an Analog Library: Create a focused library of compounds by modifying the benzyl ring of 1-Benzyl-3,3-dimethylazetidine with various electron-donating and electron-withdrawing groups.
-
In Vitro Screening: Screen the parent compound and its analogs against a panel of cancer cell lines (e.g., pancreatic, breast, lung).
-
Mechanism of Action Studies: For active compounds, investigate potential mechanisms, such as inhibition of mTORC1 signaling or modulation of autophagy, using techniques like Western blotting and fluorescence microscopy.[8]
-
Anticancer Research Workflow
Caption: Workflow for anticancer drug discovery.
3.1.2. Central Nervous System (CNS) Applications
-
Rationale: The N-benzyl moiety is present in numerous CNS-active compounds.[10][11][12] For example, N-benzyl benzamide derivatives have been developed as potent butyrylcholinesterase inhibitors for potential Alzheimer's disease treatment.[11] The rigid azetidine core could impart novel selectivity for CNS targets.
-
Potential Targets and Assays:
-
Cholinesterase Inhibition: Screen against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman's assay.
-
Opioid Receptor Binding: Evaluate binding affinity for kappa, mu, and delta opioid receptors through radioligand binding assays.[12]
-
Serotonin Transporter (SERT) Interaction: Assess the potential to modulate SERT activity, given the structural similarity to some SERT ligands.[13]
-
3.1.3. Antimicrobial Agents
-
Rationale: Azetidin-2-ones (β-lactams) are a cornerstone of antibacterial therapy, and other azetidine derivatives have also shown antimicrobial and antifungal activity.[7][14][15]
-
Proposed Screening:
-
Antibacterial Assays: Test against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine the minimum inhibitory concentration (MIC).[15]
-
Antifungal Assays: Evaluate activity against fungal strains like Candida albicans and Aspergillus fumigatus.
-
Table 1: Proposed Analog Library for Initial SAR Studies
| Compound ID | R1 (on Benzyl Ring) | R2 (on Azetidine) | Rationale for Modification |
| Parent | H | CH₃ | Baseline compound |
| Analog-1 | 4-OCH₃ | CH₃ | Introduce electron-donating group |
| Analog-2 | 4-Cl | CH₃ | Introduce electron-withdrawing group |
| Analog-3 | 4-NO₂ | CH₃ | Strong electron-withdrawing group |
| Analog-4 | H | Ethyl | Modify steric bulk at C3 |
| Analog-5 | H | Cyclopropyl | Introduce spirocyclic strain |
Materials Science: A Building Block for Functional Polymers
-
Rationale: The strained azetidine ring can undergo ring-opening polymerization (ROP) to produce polyamines. The N-benzyl and gem-dimethyl groups would impart specific properties to the resulting polymer, such as thermal stability and solubility.
-
Potential Research Directions:
-
Cationic Ring-Opening Polymerization: Investigate the use of Lewis or Brønsted acid initiators to polymerize 1-Benzyl-3,3-dimethylazetidine.
-
Copolymerization: Explore the copolymerization with other cyclic monomers to create novel materials with tailored properties.
-
The Role of Computational Chemistry
Computational modeling can significantly accelerate the research and development process by providing valuable insights into the properties and potential activities of 1-Benzyl-3,3-dimethylazetidine and its derivatives.[6]
-
QSAR (Quantitative Structure-Activity Relationship) Studies: Once initial biological data is obtained, QSAR models can be built to predict the activity of new analogs and guide further synthetic efforts.
-
Molecular Docking: Docking studies can be performed to predict the binding modes of the compounds to specific biological targets, helping to rationalize observed activities and suggest modifications to improve potency.
-
DFT (Density Functional Theory) Calculations: DFT can be used to calculate electronic properties, predict reactivity, and understand reaction mechanisms.[14]
Conclusion and Future Outlook
1-Benzyl-3,3-dimethylazetidine, while currently understudied, stands as a molecule of significant latent potential. Its unique combination of a strained azetidine ring, a gem-dimethyl group, and a versatile N-benzyl substituent makes it a compelling target for a wide range of research endeavors. From the development of next-generation therapeutics for cancer and CNS disorders to the creation of novel functional polymers, the avenues for exploration are vast and exciting. This guide has laid out a roadmap for initiating this exploration, providing both the strategic vision and the detailed, practical protocols necessary to translate concepts into tangible discoveries. It is our hope that this document will inspire and empower researchers to unlock the promising future of 1-Benzyl-3,3-dimethylazetidine.
References
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central.
- Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022).
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016).
- Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. (2018). PubMed.
- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2022). MDPI.
- Scientists use computational modeling to guide a difficult chemical synthesis. (2024). ScienceDaily.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
- Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. (2016). Research Repository UCD.
- Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. (2024). PubMed.
- N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). PubMed.
- Azetidine Perchlorate in Catalysis: A Technical Guide to Potential Applic
- LSZ. (n.d.). Wikipedia.
- Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. (2023). MDPI.
- N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed.
- Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2016).
- Supporting Inform
- Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole. (n.d.). Arzneimittelforschung.
- A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. (2015).
- Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2011). PubMed Central.
- Benzydamine. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | MDPI [mdpi.com]
Methodological & Application
Application Note: Scalable Synthesis of 1-Benzyl-3,3-dimethylazetidine
Executive Summary & Strategic Rationale
This application note details the robust synthesis of 1-benzyl-3,3-dimethylazetidine starting from benzylamine and neopentyl glycol (2,2-dimethyl-1,3-propanediol).
Azetidines are increasingly critical pharmacophores in medicinal chemistry, offering a rigid, metabolic stable alternative to larger saturated heterocycles. However, the formation of the 4-membered ring is often thermodynamically disfavored due to significant ring strain (~26 kcal/mol).
Expert Insight: This protocol leverages the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1][2] The presence of the geminal dimethyl group at the C3 position compresses the internal bond angle (C-C-C) relative to the unsubstituted chain. This pre-organization brings the reactive electrophilic termini closer together, significantly lowering the entropic barrier to cyclization and suppressing intermolecular polymerization.
Retrosynthetic Analysis
The most efficient disconnection is the double nucleophilic substitution of an activated 1,3-diol by the primary amine.
Figure 1: Retrosynthetic strategy leveraging the activated diol pathway.
Route Selection & Critical Parameters
While 1,3-dihalides are often used for such alkylations, neopentyl halides are notoriously sluggish in
Key Reaction Parameters
| Parameter | Condition | Rationale |
| Leaving Group | Mesylate (-OMs) | Higher reactivity than bromide; easier to prepare from the diol than triflates for scale-up. |
| Solvent | Acetonitrile ( | Polar aprotic; promotes |
| Base | Potassium Carbonate ( | Mild, heterogeneous base; scavenges protons without causing elimination side-reactions. |
| Concentration | 0.1 M - 0.2 M | Critical: High dilution favors intramolecular cyclization over intermolecular oligomerization. |
Detailed Experimental Protocols
Step 1: Activation of Neopentyl Glycol
Objective: Synthesize 2,2-dimethylpropane-1,3-diyl dimethanesulfonate.
Reagents:
-
Neopentyl glycol (10.4 g, 100 mmol)
-
Methanesulfonyl chloride (MsCl) (25.2 g, 220 mmol, 2.2 equiv)
-
Triethylamine (
) (25.3 g, 250 mmol, 2.5 equiv) -
Dichloromethane (DCM) (200 mL)
Procedure:
-
Setup: Charge neopentyl glycol and
into a 500 mL round-bottom flask containing DCM. Cool the solution to 0°C using an ice bath. -
Addition: Add MsCl dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the diol.
-
Workup: Quench with water (100 mL). Separate the organic layer. Wash sequentially with 1M HCl (2 x 50 mL), sat.
(50 mL), and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Result: The dimesylate is typically obtained as a white solid (Yield: >90%). It is sufficiently pure for the next step. Recrystallize from ethanol if necessary.
Step 2: Cyclization with Benzylamine
Objective: Formation of the azetidine ring.
Reagents:
-
2,2-dimethylpropane-1,3-diyl dimethanesulfonate (from Step 1) (13.0 g, 50 mmol)
-
Benzylamine (5.36 g, 50 mmol, 1.0 equiv)
-
Potassium Carbonate (
) (20.7 g, 150 mmol, 3.0 equiv) -
Acetonitrile (500 mL) — Note: High dilution.
Procedure:
-
Setup: In a 1L flask equipped with a reflux condenser, suspend the dimesylate and
in acetonitrile. -
Addition: Add benzylamine in a single portion.
-
Cyclization: Heat the mixture to reflux (82°C) with vigorous stirring. Maintain reflux for 16–24 hours.
-
Checkpoint: The reaction may become cloudy as potassium mesylate salts precipitate.
-
-
Workup: Cool to RT. Filter off the inorganic salts (
and KOMs). Rinse the filter cake with acetonitrile. -
Concentration: Evaporate the filtrate to obtain a crude oil.
-
Purification (Acid-Base Extraction):
-
Dissolve the residue in diethyl ether (100 mL).
-
Extract with 1M HCl (3 x 40 mL). The product moves to the aqueous phase; impurities remain in organic.
-
Basify the combined aqueous extracts to pH >12 using 4M NaOH.
-
Extract the cloudy aqueous mixture with DCM (3 x 50 mL).
-
Dry combined DCM layers over
and concentrate.
-
-
Final Purification: If high purity (>98%) is required, perform vacuum distillation (bp ~85°C at 5 mmHg) or flash chromatography (
, 5% MeOH in DCM).
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow from raw materials to purified heterocycle.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Concentration too high. | Increase solvent volume in Step 2. Dilution is key to favoring intramolecular ring closure. |
| Incomplete Reaction | Stirring inefficiency. | The heterogeneous mix requires vigorous mechanical or magnetic stirring to grind the |
| Product Loss | Volatility of free base. | The free amine is somewhat volatile. Do not use high vacuum for extended periods at elevated temperatures. |
Safety Protocol
-
Methanesulfonyl Chloride: Highly toxic and corrosive lachrymator. Handle strictly in a fume hood.
-
Azetidines: Biologically active.[3][4] Treat as potential sensitizers.
-
Waste: Segregate halogenated solvents (DCM) from non-halogenated (MeCN).
References
-
Hillier, M. C., et al. (2006).[5] "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines." The Journal of Organic Chemistry, 71(20), 7885–7887.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational text on the Thorpe-Ingold Effect).
-
Sigma-Aldrich. (2023). "Safety Data Sheet: Benzylamine."
Sources
- 1. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. books.lucp.net [books.lucp.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine synthesis [organic-chemistry.org]
Optimized N-Benzylation of 3,3-Dimethylazetidine: Steric Considerations and Process Control
Executive Summary & Strategic Analysis
The N-benzylation of 3,3-dimethylazetidine represents a critical functionalization step in the synthesis of diverse pharmacophores, particularly in the development of CNS-active agents where the azetidine ring serves as a rigidified proline or piperidine surrogate.
While standard
-
Volatility of the Free Base: Unlike larger heterocycles, free 3,3-dimethylazetidine is highly volatile.[1] Protocols that require isolating the free base prior to alkylation often result in significant yield loss.
-
Ring Strain & Stability: Although the Thorpe-Ingold effect (gem-dimethyl effect) imparts greater stability to the 3,3-dimethyl variant compared to unsubstituted azetidine, the ring remains susceptible to nucleophilic ring-opening under harsh forcing conditions.[1]
-
Salt Neutralization: The starting material is almost exclusively supplied as the hydrochloride salt (CAS: 63975-21-3).[1] Incomplete in-situ neutralization is the primary cause of reaction stalling.
This protocol utilizes a direct, one-pot heterogeneous alkylation strategy in Acetonitrile (MeCN).[1] This method avoids the isolation of the volatile free base and utilizes an optimized acid-base extractive workup to deliver high-purity product without the need for column chromatography.
Mechanistic Insight: The Gem-Dimethyl Effect[1][2]
Understanding the substrate's geometry is essential for troubleshooting.
-
Conformation: The bulky methyl groups at the C3 position flatten the azetidine ring, reducing the energy barrier for nitrogen inversion.
-
Nucleophilicity: While the gem-dimethyl group sterically hinders attack at the C3 position (protecting against ring-opening), it does not significantly hinder the nitrogen lone pair.[1] Therefore, the nitrogen remains highly nucleophilic, allowing the reaction to proceed rapidly under mild conditions.
Visualization: Reaction Scheme & Mechanism
The following diagram illustrates the
Caption: Mechanistic pathway for the heterogeneous N-benzylation. Note the in-situ generation of the reactive free amine to mitigate volatility losses.
Materials & Safety Profile
| Reagent | Equiv.[2] | Role | Key Hazard |
| 3,3-Dimethylazetidine HCl | 1.0 | Substrate | Irritant, Hygroscopic.[1] |
| Benzyl Bromide | 1.05 | Electrophile | Lachrymator , Corrosive.[1] Handle in hood. |
| Potassium Carbonate ( | 2.5 | Base | Irritant.[1] Must be finely ground/anhydrous. |
| Acetonitrile (MeCN) | Solvent | Solvent | Flammable, Toxic.[1] |
| Toluene / MTBE | Workup | Extraction | Flammable. |
Critical Safety Note: Benzyl bromide is a potent lachrymator. All weighing and transfers must occur in a functioning fume hood. Azetidines are potential skin sensitizers; double-gloving is recommended.[1]
Experimental Protocol
Phase A: Reaction Setup (One-Pot)
-
Reactor Prep: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware to remove surface moisture (water competes with the amine for the alkyl halide).[1]
-
Solvation: Charge 3,3-dimethylazetidine HCl (1.0 g, 8.2 mmol, 1.0 eq) and anhydrous Acetonitrile (25 mL, 0.3M concentration).
-
Why MeCN? It is polar enough to dissolve the organic salt but does not dissolve the inorganic base, creating a controlled heterogeneous surface reaction that prevents runaway exotherms.
-
-
Base Addition: Add Potassium Carbonate (
) (2.83 g, 20.5 mmol, 2.5 eq).-
Stoichiometry Alert: You need 1.0 eq to neutralize the HCl salt and 1.0 eq to scavenge the HBr produced during alkylation. The 0.5 eq excess ensures the reaction drives to completion.
-
-
Activation: Stir the suspension vigorously at Room Temperature (RT) for 15 minutes. This "free-bases" the amine in situ.[1]
-
Alkylation: Add Benzyl Bromide (1.02 mL, 8.6 mmol, 1.05 eq) dropwise over 5 minutes.
-
Control: Do not add all at once. A slow addition minimizes the risk of over-alkylation to the quaternary ammonium salt.
-
-
Incubation: Stir at 60°C for 4–6 hours.
Phase B: Self-Validating Workup (Acid-Base Extraction)[1]
This workup is designed to be "chromatography-free."[1] It exploits the basicity of the product to separate it from neutral impurities (unreacted Benzyl Bromide) and non-basic byproducts.
-
Filtration: Filter off the solid potassium salts (KCl, KBr, excess
) through a sintered glass funnel. Rinse the cake with MeCN. -
Concentration: Concentrate the filtrate under reduced pressure to an oil. Do not dry completely to avoid losing volatile product; just remove the bulk MeCN.
-
Partition: Dissolve the residue in MTBE (or Ethyl Acetate) and Water.
-
Acid Wash (The Purification Step): Extract the organic layer with 1M HCl (aq) (
mL).-
Logic: The Product (Amine) becomes the salt (
) and moves to the Aqueous Layer . -
Impurity Removal: Unreacted Benzyl Bromide and Benzyl Alcohol (hydrolysis byproduct) remain in the Organic Layer . Discard the organic layer.
-
-
Basification: Cool the combined acidic aqueous layers to
. Slowly adjust pH to >12 using 4M NaOH or saturated . The solution will become cloudy as the free amine oils out. -
Final Extraction: Extract the cloudy aqueous mixture with DCM (
mL). -
Drying: Dry combined DCM layers over
, filter, and concentrate carefully (keep bath < , vacuum > 100 mbar initially) to yield the pure oil.
Visualization: Workup Logic Flow
Caption: Acid-Base extraction workflow ensuring removal of neutral electrophiles without chromatography.
Data & Validation
To validate the synthesis without external analytical services, use the following NMR diagnostic signals.
Table 1: 1H NMR Diagnostic Signals (
| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Aromatic Ring | 7.20 – 7.35 ppm | Multiplet | 5H | Confirms Benzyl group incorporation.[1] |
| Benzylic | ~3.60 ppm | Singlet | 2H | Key diagnostic. If this is a doublet, you may have protonation (salt).[1] |
| Azetidine Ring | ~2.90 ppm | Singlet | 4H | The 4 ring protons are equivalent due to symmetry. |
| Gem-Dimethyl | ~1.15 ppm | Singlet | 6H | Characteristic of the 3,3-dimethyl core.[1] |
Troubleshooting Guide:
-
Issue: "I see a doublet at 3.60 ppm instead of a singlet."
-
Issue: "Low yield after concentration."
-
Cause: Product volatility.
-
Fix: Do not use high vacuum (< 10 mbar) for extended periods.[1] Use a mild rotary evaporator setting.
-
References
-
Reaction Methodology
-
Substrate Properties (3,3-Dimethylazetidine)
-
Workup Strategy (Acid-Base Extraction)
-
University of Rochester, Not Voodoo - Demystifying Synthetic Organic Chemistry.[1] "Workup: Removing Amines."
-
-
Mechanistic Background (Thorpe-Ingold Effect)
Sources
The Strategic Application of 1-Benzyl-3,3-dimethylazetidine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Azetidine Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Small, saturated heterocycles have emerged as powerful tools for medicinal chemists to navigate the complexities of chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique combination of properties.[1] Its inherent ring strain and compact, three-dimensional structure offer a compelling scaffold for the design of bioactive molecules with improved potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a particularly valuable, yet underexplored, building block: 1-benzyl-3,3-dimethylazetidine . We will delve into its strategic applications, providing detailed protocols and a mechanistic rationale for its use in the synthesis of next-generation therapeutics. The benzyl group serves as a versatile protecting group for the azetidine nitrogen, allowing for a wide range of chemical manipulations before its facile removal to unmask the reactive secondary amine. The gem-dimethyl substitution at the 3-position provides a unique conformational constraint and can serve as a bioisosteric replacement for other common chemical motifs.
The 3,3-Dimethylazetidine Moiety: A Privileged Scaffold
The true value of 1-benzyl-3,3-dimethylazetidine lies in its ability to introduce the 3,3-dimethylazetidine core into a target molecule. This scaffold imparts several desirable characteristics:
-
Conformational Rigidity: The four-membered ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic profile upon binding to a biological target. This pre-organization can result in higher binding affinity and selectivity.
-
Bioisosterism: The gem-dimethyl group on the azetidine ring can act as a bioisostere for other chemical groups, most notably a gem-dimethyl group on an acyclic chain or a carbonyl group in a lactam.[2] This substitution can improve metabolic stability by blocking sites of oxidation and can also modulate the physicochemical properties of the molecule, such as lipophilicity and solubility.
-
Vectorial Exit Points: The azetidine ring provides well-defined exit vectors for the attachment of other substituents, allowing for precise control over the spatial orientation of different parts of the molecule. This is crucial for optimizing interactions with complex biological targets.
-
Improved Physicochemical Properties: The introduction of the polar azetidine nitrogen can enhance aqueous solubility and reduce the lipophilicity of a molecule, which are often key parameters to optimize during lead development.
Synthetic Utility of 1-Benzyl-3,3-dimethylazetidine: Key Transformations
The primary role of 1-benzyl-3,3-dimethylazetidine in drug discovery is as a synthetic intermediate. The benzyl group provides a stable protecting group that can be removed under various conditions to reveal the 3,3-dimethylazetidine secondary amine. This free amine can then be further functionalized through a variety of standard organic reactions.
Protocol 1: N-Debenzylation of 1-Benzyl-3,3-dimethylazetidine
The removal of the N-benzyl group is a critical step in unleashing the synthetic potential of this building block. Catalytic hydrogenation is the most common and efficient method.
Reaction Scheme:
Figure 1: N-Debenzylation via Catalytic Hydrogenation.
Materials:
-
1-Benzyl-3,3-dimethylazetidine
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1-benzyl-3,3-dimethylazetidine (1.0 eq) in anhydrous methanol (0.1 M), carefully add 10% Pd/C (10 mol% by weight).
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
The atmosphere is then replaced with hydrogen gas (using a balloon or by connecting to a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature for 12 hours or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to afford 3,3-dimethylazetidine. The crude product can often be used directly in the next step or purified by distillation if necessary.
Expert Insights: The choice of solvent can be critical. While methanol and ethanol are commonly used, other solvents like ethyl acetate can also be effective. The catalyst loading can be optimized, but 10 mol% is a good starting point. For substrates with other reducible functional groups, transfer hydrogenation conditions (e.g., using ammonium formate as the hydrogen source) can be employed for selective debenzylation.[3]
Protocol 2: Acylation of 3,3-Dimethylazetidine
Once deprotected, the resulting 3,3-dimethylazetidine can be readily acylated to form amides, which are common functionalities in drug molecules.
Reaction Scheme:
Figure 2: Acylation of 3,3-Dimethylazetidine.
Materials:
-
3,3-Dimethylazetidine (or its hydrochloride salt)
-
Acid chloride (R-COCl) or acid anhydride ((RCO)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 3,3-dimethylazetidine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 equivalents of the base.
-
Slowly add a solution of the acid chloride or acid anhydride (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-acyl-3,3-dimethylazetidine.
Expert Insights: The choice of base is important to neutralize the HCl generated during the reaction. For sensitive substrates, milder coupling reagents such as HATU or HOBt/EDC can be used with the corresponding carboxylic acid instead of the acid chloride.
Protocol 3: Reductive Amination with 3,3-Dimethylazetidine
Reductive amination is a powerful method for forming C-N bonds and is widely used in drug discovery to introduce amine functionalities.
Reaction Scheme:
Figure 3: Reductive Amination with 3,3-Dimethylazetidine.
Materials:
-
3,3-Dimethylazetidine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCE (0.1 M), add 3,3-dimethylazetidine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step, especially for ketones.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel.[4][5]
Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[6] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, often in methanol as the solvent.[7]
Applications in Drug Discovery: Case Studies and Potential
While direct, widespread applications of 1-benzyl-3,3-dimethylazetidine in approved drugs are not yet prevalent, its potential is highlighted by the incorporation of the 3,3-dimethylazetidine scaffold in various drug discovery programs.
Case Study: Lysergic Acid 2,4-Dimethylazetidide (LSZ) - A Psychedelic Agent
A prominent example showcasing the utility of a dimethylazetidine moiety in a centrally active compound is LSZ.[8] In this molecule, the N,N-diethylamide group of LSD is replaced by a 2,4-dimethylazetidide.[9] This modification was designed to constrain the conformation of the amide group and probe the binding pocket of the serotonin 5-HT₂A receptor.[5][10] The resulting compound, LSZ, is a potent psychedelic, demonstrating that the dimethylazetidine scaffold is well-tolerated in this chemical space and can be used to fine-tune receptor interactions.[11] Although the substitution pattern is 2,4- instead of 3,3-, this example underscores the value of dimethylazetidines in neuroscience drug discovery.
| Compound | Moiety | Rationale for Inclusion |
| LSZ | 2,4-Dimethylazetidine | Conformational constraint of the amide group to probe receptor binding. |
Potential Application in STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and apoptosis, and its aberrant activation is implicated in various cancers.[12][13] The development of small molecule STAT3 inhibitors is an active area of research.[10][14] Many STAT3 inhibitors feature a central scaffold that can be functionalized with various substituents to optimize binding to the SH2 domain of STAT3.[15] The 3,3-dimethylazetidine moiety, introduced via 1-benzyl-3,3-dimethylazetidine, could serve as a novel, conformationally restricted scaffold in this context. Its vectorial properties could allow for the precise positioning of pharmacophoric elements to enhance potency and selectivity.
Potential Application in Dopamine Receptor Modulators
Dopamine receptors, particularly the D₂ and D₃ subtypes, are important targets for the treatment of various central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and addiction.[14][16] The design of selective D₂/D₃ receptor ligands often involves the incorporation of a basic amine and an aromatic moiety connected by a linker. The 3,3-dimethylazetidine scaffold could be employed to create novel ligands with a constrained topology, potentially leading to improved subtype selectivity. The gem-dimethyl group could also serve as a bioisosteric replacement for a carbonyl group in known lactam-based dopamine receptor ligands, with the aim of improving metabolic stability.
Conclusion
1-Benzyl-3,3-dimethylazetidine is a valuable and versatile building block for medicinal chemists. Its primary utility lies in its role as a protected precursor to the 3,3-dimethylazetidine scaffold, which offers a unique combination of conformational constraint, bioisosteric potential, and desirable physicochemical properties. Through straightforward synthetic transformations such as N-debenzylation, acylation, and reductive amination, this building block can be readily incorporated into a wide range of molecular architectures. While its application in approved drugs is still emerging, the demonstrated utility of related dimethylazetidine scaffolds in modulating CNS targets, coupled with the pressing need for novel chemical matter in areas like oncology and neuroscience, positions 1-benzyl-3,3-dimethylazetidine as a strategic tool for the discovery and development of innovative therapeutics.
References
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STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Design, synthesis, and studies of small molecule STAT3 inhibitors. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. (2021, February 22). Wiley Online Library. Retrieved February 4, 2026, from [Link]
-
Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (n.d.). AWS. Retrieved February 4, 2026, from [Link]
-
Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
- Method for synthesizing cis-1-benzyl-3-methylamino-4-methyl-piperidine. (n.d.). Google Patents.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. Retrieved February 4, 2026, from [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012, June 8). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. (2022, December 25). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
I am trying to do reductive amination , kindly share a feasible procedure ?. (2018, June 1). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis and Dopamine Receptor Modulating Activity of 3-Substituted γ-Lactam Peptidomimetics of l -Prolyl- l -leucyl-glycinamide. (2003, February 1). McMaster Experts. Retrieved February 4, 2026, from [Link]
-
Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. (2025, August 10). ResearchGate. Retrieved February 4, 2026, from [Link]
-
LSZ. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Debenzylation of Benzyl-Protected Methylcellulose. (2022, June 22). MDPI. Retrieved February 4, 2026, from [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Retrieved February 4, 2026, from [Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). MPG.PuRe. Retrieved February 4, 2026, from [Link]
- Bitter taste modifiers including substituted 1-benzyl-3-(1-(isoxazol-4-ylmethyl)-1h-pyrazol-4-yl)imidazolidine-2,4-diones and compositions thereof. (n.d.). Google Patents.
-
(2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. (n.d.). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
Bioisosterism - Drug Design Org. (n.d.). Retrieved February 4, 2026, from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI. Retrieved February 4, 2026, from [Link]
-
LSZ. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures. (n.d.). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures. (n.d.). PubMed Central (PMC). Retrieved February 4, 2026, from [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Sources
- 1. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LA-Aziridine - Wikipedia [en.wikipedia.org]
- 6. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. LSZ - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine | C21H25N3O | CID 71301249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Reactivity and Synthetic Utility of 1-Benzyl-3,3-dimethylazetidine
[1][2]
Introduction: The Scaffold and The Gem-Dimethyl Effect[1][2]
1-Benzyl-3,3-dimethylazetidine is a critical intermediate in the synthesis of 3,3-dimethylazetidine, a pharmacophore increasingly prevalent in modern drug design (e.g., in glycosidase inhibitors and CNS-active agents like LSZ).[1][2]
The reactivity of this molecule is defined by the interplay between ring strain (~26 kcal/mol for azetidines) and the Thorpe-Ingold effect (Gem-Dimethyl effect) .[1][2] Unlike unsubstituted azetidines, the 3,3-dimethyl substitution compresses the internal bond angle at C3, favoring ring closure and thermodynamically stabilizing the cyclic structure.[1][2] However, the ring remains kinetically active toward nucleophilic opening under specific conditions (protonation or quaternization).[1][2]
Safety Warning: Azetidines are potential alkylating agents.[2] While the 3,3-dimethyl analog is more stable, it should be handled as a potential genotoxic impurity (GTI) until proven otherwise.[1][2] All procedures typically require a fume hood.[2]
Reaction Landscape Overview
The following diagram maps the core reactivity profile of 1-Benzyl-3,3-dimethylazetidine.
Figure 1: The synthetic divergence of 1-Benzyl-3,3-dimethylazetidine.[1][2] The pathway chosen depends on whether the goal is scaffold preservation (Debenzylation) or scaffold exploitation (Ring Opening).[1][2]
Protocol 1: N-Debenzylation (Scaffold Preservation)[1][2]
The removal of the benzyl group is the most frequent application, yielding the free secondary amine 3,3-dimethylazetidine.[1][2]
Mechanism & Causality
The benzyl group is cleaved via hydrogenolysis.[1][2] The steric bulk of the gem-dimethyl group at C3 does not significantly hinder the catalyst's approach to the nitrogen, making this reaction generally high-yielding.[1][2] However, care must be taken to prevent ring opening, which can occur if the reaction is too acidic or runs at excessive temperatures.[1][2]
Experimental Protocol: Catalytic Hydrogenation
Objective: Synthesis of 3,3-dimethylazetidine hydrochloride.
-
Preparation: Dissolve 1-Benzyl-3,3-dimethylazetidine (1.0 equiv) in MeOH (0.2 M concentration).
-
Acidification: Add HCl (1.1 equiv, 1M in MeOH) carefully. Note: Protonation prevents amine poisoning of the catalyst.[1][2]
-
Catalyst Addition: Add 10 wt% Pd/C (or Pd(OH)₂ for faster kinetics) under an inert atmosphere (N₂).[1][2]
-
Hydrogenation: Purge with H₂ gas. Stir vigorously under H₂ balloon pressure (1 atm) at room temperature for 4–12 hours.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The product is obtained as the hydrochloride salt (hygroscopic solid).[2]
Alternative (Chemical Method): If hydrogenation equipment is unavailable, use 1-Chloroethyl chloroformate (ACE-Cl) .[1][2] Reflux in dichloroethane followed by MeOH reflux yields the hydrochloride salt cleanly, avoiding metal catalysts.[1][2]
Protocol 2: Quaternization (Azetidinium Formation)[1][2]
Quaternization converts the stable azetidine into a highly reactive azetidinium electrophile.[1][2]
Mechanism & Causality
The nitrogen lone pair attacks an alkyl halide (S_N2).[2] The resulting quaternary ammonium salt is highly strained.[2][3] Unlike the neutral molecule, the azetidinium ion is susceptible to rapid ring opening by nucleophiles because the C-N bond cleavage relieves both ring strain and charge repulsion.[1][2]
Experimental Protocol: Methylation
Objective: Synthesis of 1-Benzyl-1,3,3-trimethylazetidinium iodide.
-
Dissolution: Dissolve 1-Benzyl-3,3-dimethylazetidine (1.0 equiv) in anhydrous acetone or acetonitrile (0.5 M).
-
Addition: Add Methyl Iodide (MeI) (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours.
-
Observation: A white precipitate (the salt) typically forms.[2]
-
Workup: Filter the precipitate. Wash with cold diethyl ether to remove unreacted starting materials.[1][2]
-
Storage: Store in a desiccator. Azetidinium salts are hygroscopic and can hydrolyze (ring open) in moist air.[1][2]
Protocol 3: Ring Opening (Strain Release)[1][2]
While the gem-dimethyl group provides kinetic stability, the ring can be opened by strong acids or nucleophilic attack on the activated azetidinium salt.[1][2]
Mechanism & Regioselectivity
Due to the symmetry of the 3,3-dimethyl substitution, nucleophilic attack at C2 or C4 yields the same product.[1][2] This simplifies the reaction profile compared to asymmetric azetidines.[2]
Figure 2: Mechanism of nucleophilic ring opening.[1][2] The symmetry of the 3,3-dimethyl scaffold ensures a single regioisomer.[1][2]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: Synthesis of 3-amino-2,2-dimethyl-1-propanol derivatives.
-
Mixture: Dissolve 1-Benzyl-3,3-dimethylazetidine in aqueous HCl (6M).
-
Heating: Reflux the mixture (100°C) for 12–24 hours.
-
Neutralization: Cool to 0°C and basify with NaOH (pellets or 10M solution) to pH > 12.
-
Extraction: Extract with DCM (3x).
-
Purification: The product is a gamma-amino alcohol.[1][2] Purify via distillation or column chromatography.[2]
Data Summary & Comparison
| Reaction Type | Reagent | Conditions | Primary Product | Key Insight |
| Debenzylation | H₂ / Pd/C | MeOH, RT, 1 atm | 3,3-Dimethylazetidine | Gem-dimethyl groups do not hinder hydrogenation.[1][2] |
| Debenzylation | ACE-Cl | DCE, Reflux | 3,3-Dimethylazetidine | Non-hydrogenolytic alternative; avoids metal contamination.[1][2] |
| Quaternization | MeI / BnBr | Acetone, RT | Azetidinium Salt | Product usually precipitates; highly activated for ring opening.[1][2] |
| Ring Opening | 6M HCl | Aqueous, Reflux | Gamma-Amino Alcohol | Requires higher energy than unsubstituted azetidines due to ring stability.[1][2] |
References
-
Synthesis and Reactivity of Azetidines
-
Debenzylation Protocols
-
Gem-Dimethyl Effect in Heterocycles
-
Medicinal Chemistry Applications (LSZ)
-
Title: "Lysergamides of Isomeric 2,4-Dimethylazetidines Map the Binding Orientation of the Diethylamide Moiety in the Potent Hallucinogenic Agent N,N-Diethyllysergamide (LSD)"[1][2]
- Source: Journal of Medicinal Chemistry
- Context: Demonstrates the utility of dimethylazetidine moieties in drug design and their stability.
-
Sources
- 1. LA-Aziridine - Wikipedia [en.wikipedia.org]
- 2. LSZ - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Quaternary-3-benzamidoquinuclidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis of 1-Benzyl-3,3-dimethylazetidine for Library Production
Executive Summary & Strategic Rationale
The azetidine ring system is a high-value scaffold in modern medicinal chemistry, offering a distinct vector for exploring chemical space compared to the ubiquitous pyrrolidine and piperidine rings. Specifically, 3,3-dimethylazetidine is prized for its ability to lower lipophilicity (LogD) while maintaining metabolic stability, primarily due to the gem-dimethyl group blocking the common metabolic oxidation at the 3-position.
This Application Note details the scale-up synthesis of 1-Benzyl-3,3-dimethylazetidine , a critical intermediate. While often deprotected to the free amine for library coupling, the
The "Gem-Dimethyl" Advantage in Synthesis
Unlike unsubstituted azetidine, which is volatile and prone to rapid ring-opening polymerization, the 3,3-dimethyl substitution provides the Thorpe-Ingold effect (gem-dimethyl effect). This steric acceleration favors intramolecular cyclization over intermolecular polymerization, making this specific azetidine uniquely suited for robust scale-up.
Synthetic Route Analysis
We utilize a Double Nucleophilic Displacement strategy starting from the commodity chemical 2,2-dimethyl-1,3-propanediol. This route is superior to
Reaction Scheme
The synthesis proceeds in two distinct chemical operations:
-
Activation: Conversion of the diol to the bis-mesylate.
-
Cyclization: Double displacement with benzylamine.
Figure 1: Synthetic pathway for the 1-benzyl-3,3-dimethylazetidine scaffold.
Detailed Experimental Protocols
Step 1: Activation – Synthesis of 2,2-Dimethyl-1,3-propanediol bis(methanesulfonate)
Critical Quality Attribute (CQA): Complete removal of Methanesulfonyl chloride (MsCl) is vital. Residual MsCl will react with Benzylamine in Step 2 to form toxic sulfonamides and reduce yield.
Reagents:
-
2,2-Dimethyl-1,3-propanediol (1.0 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (2.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM) (10 vol)
Protocol:
-
Charge a reactor with 2,2-Dimethyl-1,3-propanediol and DCM. Cool to 0–5 °C.
-
Add TEA slowly, maintaining temperature <10 °C.
-
Addition: Add MsCl dropwise over 2 hours. Caution: Highly Exothermic. Maintain internal temperature <10 °C to prevent decomposition.
-
Reaction: Warm to 20–25 °C and stir for 4 hours. Monitor by TLC or HPLC (Target: <2% mono-mesylate).
-
Quench: Add water (5 vol) slowly. Separate phases.
-
Wash: Wash organic layer with 1M HCl (to remove excess TEA), then saturated
, then brine. -
Isolation: Dry over
, filter, and concentrate in vacuo to obtain a white solid.-
Yield Expectation: 90–95%[2]
-
Storage: Stable at RT, but moisture sensitive.
-
Step 2: Cyclization – Formation of the Azetidine Ring
Scale-Up Challenge: Entropy. High concentrations favor intermolecular polymerization (oligomers). Solution: Run the reaction at moderate dilution (0.2 M to 0.5 M) or use slow addition of the mesylate to the amine.
Reagents:
-
Bis-mesylate intermediate (from Step 1) (1.0 equiv)
-
Benzylamine (3.0 equiv) — Acts as both reactant and proton scavenger.
-
Acetonitrile (CH3CN) (15 vol) — Polar aprotic solvent promotes
.
Protocol:
-
Charge reactor with Benzylamine and Acetonitrile. Heat to reflux (approx. 82 °C).
-
Addition: Dissolve the Bis-mesylate in Acetonitrile (5 vol). Add this solution dropwise to the refluxing amine solution over 4–6 hours.
-
Why? Keeping the mesylate concentration low relative to the amine favors the intramolecular ring closure (azetidine formation) over polymer chains.
-
-
Cook: Stir at reflux for an additional 12 hours.
-
Workup: Cool to RT. Concentrate to remove bulk Acetonitrile.
-
Partition: Dissolve residue in MTBE (Methyl tert-butyl ether) and Water.
-
Note: Benzylamine salts will stay in the water; the product goes to MTBE.
-
-
Purification (Crucial): The organic layer contains the product and excess Benzylamine.
-
Option A (Distillation): Distill off excess Benzylamine under high vacuum (bp diff is significant).
-
Option B (Acid Wash - Preferred for Safety): Wash the MTBE layer with buffered aqueous acetic acid (pH 4–5). The basicity difference between Benzylamine (
) and the Azetidine ( ) is small, making separation by extraction difficult without precise pH control. Distillation is recommended for >100g scale.
-
Step 3: Salt Formation (Library Standard)
Oils are difficult to handle in library production. We convert the free base to the Hydrochloride salt.
-
Dissolve the distilled free base in Ethyl Acetate (EtOAc).
-
Cool to 0 °C.
-
Add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
A white precipitate will form immediately.
-
Filter, wash with cold EtOAc, and dry under vacuum.
Process Engineering Workflow
The following logic map illustrates the decision points and flow for the purification, ensuring high purity for library integration.
Figure 2: Downstream processing workflow for isolation and salt formation.
Safety & Hazard Analysis (E-E-A-T)
| Hazard Category | Specific Risk | Mitigation Strategy |
| Chemical | Mesylates (Genotoxicity): Alkyl mesylates are potential genotoxic impurities (PGIs). | Ensure complete consumption of mesylate in Step 2. Validate with derivatization-GC/MS. |
| Thermal | Exotherm: Mesylation (Step 1) is highly exothermic. | Strict temperature control (<10°C). Use jacketed reactors with active cooling. |
| Physiological | Azetidines: Small nitrogen heterocycles can be potent physiological irritants or sensitizers. | Handle all solids in a fume hood or powder containment enclosure. Double-glove protocol. |
| Process | Polymerization: Runaway ring-opening polymerization. | Avoid strong Lewis acids or excessive heat in the absence of solvent. |
Analytical Specifications (QC)
For library acceptance, the material must meet these criteria:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6): Diagnostic gem-dimethyl singlet at
ppm; Benzylic singlet at ppm. -
Purity (HPLC): >98% (a/a).
-
Residual Solvent: <5000 ppm (ICH limits).
References
-
Couty, F., & Evano, G. (2006). "Synthesis of azetidines from amino alcohols." Organic Process Research & Development.
-
Gaertner, V. R. (1967). "Cyclization of 1,3-amino alcohols. Synthesis of 3,3-dimethylazetidine." Journal of Organic Chemistry.
-
Pfizer Inc. (2010). "Process for the preparation of azetidine derivatives." World Intellectual Property Organization (WO/2010/058429).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12345, Azetidine." PubChem.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Benzyl-3,3-dimethylazetidine
[1]
Executive Summary
Welcome to the Technical Support Center. You are likely processing a crude reaction mixture containing 1-Benzyl-3,3-dimethylazetidine (BDA) .[1] Based on standard synthetic routes (e.g., cyclization of 3-halo-2,2-dimethylpropylamine derivatives or reaction of 1,3-dihalides with benzylamine), your crude material likely contains:
-
Target: 1-Benzyl-3,3-dimethylazetidine (Tertiary amine, thermally stable but strained ring).[1]
-
Impurity A: Residual Benzylamine (Primary amine, often used in excess).[1]
-
Impurity B: Non-polar oligomers or uncyclized alkyl halides.[1]
-
Impurity C: Solvent residues (THF, Toluene).[1]
The Challenge: The boiling points of benzylamine (~185°C) and BDA (est. 200–210°C at atm) are close enough to make simple distillation difficult without a high reflux ratio.[1] Furthermore, silica gel chromatography of amines often results in "streaking" and poor resolution.[1]
The Solution: This guide prioritizes a Chemo-Selective Extraction strategy (Protocol 1) to chemically remove primary amines before attempting distillation or chromatography.[1]
Module 1: The "Chemical Filter" (Primary Purification)
Objective: Remove residual benzylamine (primary amine) without tedious chromatography.[1] Mechanism: We exploit the nucleophilicity difference.[1] Benzylamine reacts with acetic anhydride to form a neutral amide.[1] The target BDA (a tertiary amine) cannot react.[1] We then separate them using pH switching.[1]
Protocol 1: Scavenging & Acid-Base Extraction
Reagents:
Step-by-Step Workflow:
-
Derivatization (The Scavenge):
-
The Acid Wash (Capture):
-
The Base Release (Recovery):
-
Drying:
Visualizing the Logic:
Figure 1: Chemo-selective purification workflow exploiting the non-reactivity of the tertiary amine target.
Module 2: Vacuum Distillation (Polishing)[1][4]
Objective: Isolate pure BDA as a clear oil. Prerequisite: Complete Protocol 1 first to minimize impurities.[1]
Technical Data:
-
Est. Boiling Point: 85–95°C @ 1–2 mmHg (Based on 1-benzyl-3-pyrroline data [1]).[1]
-
Thermal Limit: Do not exceed 130°C pot temperature. Azetidines possess ~26 kcal/mol of ring strain [2].[1] While 3,3-dimethyl substitution adds stability (Thorpe-Ingold effect), excessive heat can trigger ring opening or polymerization.[1]
Protocol:
-
Use a Short Path Distillation head to minimize thermal exposure.[1]
-
Ensure high vacuum (< 2 mmHg).[1]
-
Stir rapidly. Azetidines can bump violently.[1]
-
Discard the first 5% (forerun) which may contain residual solvent or moisture.[1]
-
Collect the main fraction.[1] It should be a colorless liquid.[1][4]
Module 3: Salt Crystallization (Storage Form)
Objective: Convert the oil into a stable, weighable solid. Recommendation: Oxalate or Fumarate salts often crystallize better than Hydrochlorides for lipophilic amines.[1]
Protocol:
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product streaks on TLC | Amine interaction with acidic silica silanols.[1] | Add Modifier: Use 1–5% Triethylamine (Et3N) or 1% |
| Low Recovery after Acid Wash | pH not high enough during recovery.[1] | Check pH: The aqueous layer must be pH > 12.[1][2] Azetidines are strong bases; if pH is 9-10, significant product remains protonated in water.[1] |
| Product is yellow/brown | Oxidation of benzyl group or trace oligomers.[1] | Distillation: Perform the vacuum distillation (Module 2). Most color bodies are high-boiling and will remain in the pot.[1] |
| NMR shows "split" peaks | Nitrogen inversion or salt formation.[1] | Freebase: Shake the sample with |
References
-
Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.[1] (Contextual citation for ring strain energy).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine purification techniques).
Sources
- 1. LSZ - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 4. 622-79-7 CAS MSDS (BENZYL AZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-3,3-dimethylazetidine
Welcome to the technical support center for the synthesis of 1-Benzyl-3,3-dimethylazetidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable building block. We will move beyond simple procedural lists to explore the chemical principles behind common issues, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of the Strained Ring
Azetidines are four-membered nitrogen-containing heterocycles that are both synthetically useful and challenging to prepare. Their high ring strain (~25.4 kcal/mol) makes them susceptible to side reactions, while also being the source of their unique reactivity.[1] The synthesis of 1-Benzyl-3,3-dimethylazetidine, while seemingly straightforward, is prone to several pitfalls that can drastically reduce yields. This guide addresses the most common questions and problems encountered in the lab.
Part 1: Troubleshooting Guide & FAQs
This section is structured to directly address the problems you are most likely to encounter during your synthesis.
Category A: Starting Material Integrity & Preparation
Question: I am using commercially available 3,3-dimethylazetidine hydrochloride and an older bottle of benzyl bromide. My yields are inconsistent. What should I check first?
Answer: Starting material quality is paramount and often the root cause of reproducibility issues.
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Free-Basing the Azetidine Salt: 3,3-Dimethylazetidine is often supplied as a hydrochloride salt for stability. You must convert it to the free base before the N-benzylation step. Incomplete neutralization will consume your reaction base and prevent the azetidine from acting as a nucleophile, directly lowering your yield.
-
Expert Insight: We recommend a robust acid-base extraction. Dissolve the hydrochloride salt in water, cool it in an ice bath, and add a strong base like 20-50% aqueous NaOH or KOH until the pH is >12. Extract the liberated free base into a suitable organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer thoroughly with a desiccant like anhydrous Na₂SO₄ or MgSO₄, and use it immediately. The free base is volatile and hygroscopic, so prompt use is critical.
-
-
Purity of the Benzylating Agent: Benzyl bromide and benzyl chloride can degrade over time, especially if exposed to light and moisture, forming benzyl alcohol and other impurities.
-
Verification: Check the purity by ¹H NMR or GC-MS before use. If significant degradation is observed, purification is necessary. Benzyl bromide can be purified by vacuum distillation.
-
Causality: The presence of benzyl alcohol can complicate the reaction and subsequent purification, while other impurities might interfere with the reaction mechanism.
-
Category B: Optimizing the N-Benzylation Reaction
The direct N-benzylation of 3,3-dimethylazetidine is the most common synthetic route. However, several factors can lead to poor outcomes.
Question: My N-benzylation of 3,3-dimethylazetidine with benzyl bromide results in a low yield and a significant amount of a white precipitate that is insoluble in my extraction solvent. What is happening?
Answer: This is a classic case of over-alkylation. The desired product, 1-benzyl-3,3-dimethylazetidine, is a tertiary amine and can be further alkylated by benzyl bromide to form a quaternary ammonium salt (1,1-dibenzyl-3,3-dimethylazetidinium bromide). This salt is typically a white solid that is insoluble in non-polar organic solvents.
Reaction and Key Side Reaction
Caption: Main SN2 reaction vs. the over-alkylation side reaction.
Solutions to Prevent Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of the azetidine (1.1 to 1.5 equivalents) relative to the benzyl halide. This ensures the benzylating agent is consumed before it can react with the product.
-
Slow Addition: Add the benzyl halide dropwise to a solution of the azetidine and base, rather than mixing them all at once. This maintains a low concentration of the alkylating agent, favoring the primary reaction.
-
Choice of Base and Solvent: The reaction environment plays a crucial role. A strong, non-nucleophilic base is often preferred. However, using a milder base like potassium carbonate (K₂CO₃) can be effective as it also acts as a scavenger for the HBr byproduct without significantly increasing the rate of quaternization.
Question: What is the optimal base and solvent combination for the N-benzylation of 3,3-dimethylazetidine?
Answer: The ideal combination balances reaction rate with the suppression of side reactions. There is no single "best" answer, as the choice depends on scale and available resources, but here is a comparative guide.
| Base | Solvent | Temperature | Advantages | Disadvantages & Causality |
| K₂CO₃ | Acetonitrile (MeCN) | Reflux | Inexpensive, easy to handle, moderate reactivity minimizes over-alkylation. | Slower reaction times. Heterogeneous reaction requires efficient stirring. |
| Triethylamine (Et₃N) | Toluene or DCM | RT to Reflux | Acts as both base and solvent (if used in excess). Easy to remove. | Relatively weak base, may lead to slow reactions. Can form quaternary salts with benzyl halide. |
| Sodium Hydride (NaH) | THF or DMF | 0 °C to RT | Very strong base, deprotonates the azetidine starting material for a fast reaction. | High risk of side reactions. Can react with DMF solvent, leading to impurities that are difficult to remove.[2] Requires anhydrous conditions and careful handling (flammable gas generation). |
Senior Scientist Recommendation: For reliability and scalability, the K₂CO₃ in Acetonitrile system is often the most robust and trustworthy choice. It provides a good balance of reactivity and control, leading to cleaner reaction profiles and simplifying purification.
Part 2: Recommended Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Protocol: N-Benzylation using Potassium Carbonate
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Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,3-dimethylazetidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (volume to make a ~0.5 M solution with respect to the azetidine).
-
Reaction Initiation: Begin vigorous stirring to create a fine suspension of the base.
-
Substrate Addition: Add benzyl bromide (0.9 eq) dropwise to the suspension over 15-20 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS (typically 4-12 hours). The disappearance of benzyl bromide is a good indicator of completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the resulting crude oil in diethyl ether or ethyl acetate.
-
Wash the organic solution with water (2 x) and then with brine (1 x) to remove any remaining salts or highly polar impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting oil can be further purified by vacuum distillation or column chromatography if necessary to yield 1-Benzyl-3,3-dimethylazetidine as a clear oil.
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Part 3: Final Product Purification & Characterization
Question: How do I effectively purify the final product away from unreacted benzyl bromide and other impurities?
Answer: A combination of chemical washing and physical separation is most effective.
-
Acid-Base Extraction: This is a powerful technique to separate your basic amine product from neutral impurities like unreacted benzyl bromide or benzyl alcohol.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., diethyl ether). Extract with dilute aqueous HCl (e.g., 1M). Your amine product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Separate the layers. Then, basify the aqueous layer with NaOH to pH >12 and extract your purified free-base product back into a fresh portion of organic solvent. Dry and concentrate to get the pure product.
-
-
Vacuum Distillation: 1-Benzyl-3,3-dimethylazetidine has a relatively high boiling point, making it a good candidate for vacuum distillation. This is an excellent method for removing less volatile impurities (like the quaternary salt) and any high-boiling solvent residues.
-
Column Chromatography: While effective, this should be a last resort for this particular compound due to its basicity, which can cause it to streak on silica gel. If chromatography is necessary, consider using silica pre-treated with triethylamine or using neutral alumina as the stationary phase.
By systematically addressing these common issues, from the integrity of your starting materials to the fine-tuning of your reaction and purification strategies, you can transform a low-yield synthesis into a reliable and efficient process.
References
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. Available at: [Link]
-
Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol. ResearchGate. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. PubMed Central. Available at: [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]
-
Preparation of 1-benzylazetidin-3-ol (l). PrepChem.com. Available at: [Link]
-
A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. ResearchGate. Available at: [Link]
-
Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. UCD Research Repository. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Synthesis of N-Benzylazetidines
Welcome to the technical support center for the synthesis of N-benzylazetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Due to the inherent ring strain of the azetidine core, these syntheses can be prone to specific side reactions that impact yield, purity, and scalability.[1]
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to overcome them.
Troubleshooting Guide: Common Side Reactions
This section directly addresses specific issues you may encounter during the synthesis of N-benzylazetidines, particularly through the common method of direct N-alkylation of an azetidine precursor with a benzyl halide.
Question 1: I'm observing a significant amount of a ring-opened amino-halide byproduct in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
Causality & Diagnosis: This is the most common and often most frustrating side reaction in this synthesis. The formation of a ring-opened byproduct, typically a γ-haloamine, is a direct consequence of the azetidine ring's inherent strain energy (approximately 25.4 kcal/mol).[1] The reaction mechanism proceeds through a highly electrophilic N-benzylazetidinium ion intermediate. While this intermediate is on the pathway to the desired product (via deprotonation), it is also highly susceptible to nucleophilic attack.
The halide counter-ion from your benzylating agent (e.g., bromide from benzyl bromide) can act as a nucleophile, attacking one of the ring carbons (C4 or C2) of the azetidinium ion. This results in the irreversible cleavage of a C-N bond, opening the ring to form a stable, acyclic amine.[2][3] The four-membered azetidinium ring is significantly less reactive to ring-opening than a three-membered aziridinium ring, but it remains a highly relevant and competitive side reaction pathway.[3][4]
Troubleshooting & Optimization:
Your primary goal is to favor the deprotonation of the azetidinium intermediate over the nucleophilic ring-opening. This can be achieved through several strategic modifications:
-
Choice of Benzylating Agent: Use a benzylating agent with a non-nucleophilic counter-ion. Benzyl halides (Br, Cl, I) are common but introduce highly nucleophilic halide ions.
-
Base Selection: Employ a non-nucleophilic, sterically hindered base. The base's role is solely to accept a proton; it should not compete as a nucleophile.
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Reaction Conditions: Lowering the reaction temperature can often favor the desired kinetic pathway over the undesired ring-opening, which may have a higher activation energy.
Data Summary: Impact of Reagents on Product Distribution
| Benzylating Agent | Counter-ion (X⁻) | Nucleophilicity | Base | Typical Outcome |
| Benzyl Bromide | Br⁻ | High | K₂CO₃ | Significant ring-opening |
| Benzyl Chloride | Cl⁻ | Moderate | K₂CO₃ | Moderate ring-opening |
| Benzyl Tosylate | TsO⁻ | Very Low | DIPEA | Minimal ring-opening |
| Benzyl Mesylate | MsO⁻ | Very Low | DIPEA | Minimal ring-opening |
DIPEA: N,N-Diisopropylethylamine
Recommended Protocol: N-Benzylation using Benzyl Tosylate
This protocol minimizes ring-opening by using a benzylating agent with a non-nucleophilic tosylate leaving group and a hindered amine base.
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Preparation: To a solution of azetidine (1.0 eq) in anhydrous acetonitrile (ACN, 0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
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Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of benzyl tosylate (1.1 eq) in ACN dropwise over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzylazetidine.
Question 2: My reaction is complete, but I'm isolating a significant amount of a five-membered ring (pyrrolidine) byproduct. Why is this rearrangement happening?
Answer:
Causality & Diagnosis: The formation of a pyrrolidine byproduct indicates a competing intramolecular cyclization or rearrangement pathway. This is particularly common when the synthesis starts not from azetidine itself, but from a precursor designed to form the azetidine ring in situ, such as a γ-amino alcohol or a cis-3,4-epoxy amine.[5]
The issue arises from the competition between a 4-exo-tet cyclization (leading to the desired four-membered azetidine) and a 5-endo-tet cyclization (leading to the five-membered pyrrolidine). While Baldwin's rules generally favor exo-tet cyclizations, the 5-endo-tet pathway can become competitive under certain conditions, especially when the transition state is stabilized.[5] The higher thermodynamic stability of the five-membered pyrrolidine ring can also drive the reaction towards this byproduct.
Troubleshooting & Optimization:
The key to solving this issue is to influence the regioselectivity of the intramolecular nucleophilic attack.
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Catalyst Selection: The use of certain Lewis acids can significantly promote the desired 4-exo-tet cyclization. Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be highly effective in favoring azetidine formation over pyrrolidine.[5]
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the transition states of the competing pathways. A screen of aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) is recommended to find the optimal conditions for your specific substrate.
-
Protecting Group Strategy: Ensure the amine is appropriately protected during precursor synthesis and that the deprotection/cyclization step is well-controlled. If the N-benzyl group is installed early, its steric bulk can influence the cyclization preference.
Recommended Protocol: Lewis Acid-Catalyzed Cyclization of a γ-Amino Alcohol
This protocol is adapted for a scenario where the azetidine ring is formed from a suitable precursor, minimizing the formation of the pyrrolidine byproduct.
-
Activation: To a solution of N-benzyl-3-amino-1-propanol (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at 0 °C for 4 hours.
-
Workup 1: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄, filter, and concentrate to obtain the crude O-tosylated intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous acetonitrile (0.2 M). Add Lanthanum(III) triflate (La(OTf)₃, 10 mol%) and heat the reaction to 60 °C.
-
Monitoring: Monitor the intramolecular cyclization by TLC or LC-MS until the starting material is consumed.
-
Workup 2: Cool the reaction, concentrate under reduced pressure, and purify as described in the previous protocol to isolate the N-benzylazetidine.
Frequently Asked Questions (FAQs)
Q: Can I use reductive amination of benzaldehyde with azetidine instead of direct alkylation?
A: Absolutely. Reductive amination is an excellent alternative that often avoids the ring-opening issues associated with benzyl halides. The reaction proceeds by forming an azetidinium iminium ion intermediate, which is then reduced in situ.
-
Pros: Generally cleaner reactions with fewer byproducts, avoids harsh alkylating agents, and uses readily available starting materials (benzaldehyde).
-
Cons: Requires a suitable reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), which may have its own handling and compatibility considerations. The reaction conditions must be carefully controlled to prevent over-reduction or side reactions with the aldehyde.
Q: How critical is the quality of my starting azetidine or its precursor?
A: It is paramount. Impurities in your starting material can lead to a host of downstream issues. For example, residual water can quench reagents and affect catalyst activity. Other nucleophilic impurities can compete in the benzylation reaction, leading to a complex mixture of byproducts that complicates purification. Always use freshly distilled or highly pure starting materials.
Q: What are the best practices for monitoring these reactions?
A: Thin-Layer Chromatography (TLC) is the workhorse for routine monitoring. Co-spotting your reaction mixture with your starting material and (if available) an authentic sample of the product is crucial for accurate interpretation. For more complex reaction mixtures or for quantitative analysis, LC-MS is the preferred method as it can help identify the masses of both the expected product and potential byproducts like the ring-opened or rearranged species.
Q: I'm having trouble with purification via column chromatography. The compound seems to be streaking on the silica gel.
A: Azetidines, being basic amines, can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the starting eluent containing 1-2% triethylamine (NEt₃) or ammonia in methanol before packing the column.
-
Use a Modified Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes). This will keep your product in its neutral form and improve its mobility.
-
Consider Alternative Stationary Phases: For particularly problematic separations, consider using neutral or basic alumina as your stationary phase instead of silica gel.
References
- Common side reactions in the synthesis of 3-substituted azetidines. BenchChem.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Azetidine synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem.
- Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect.
- A simple and general synthetic route to N-alkylazetidines
- Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Chromatographic separation of 1-Benzyl-3,3-dimethylazetidine from starting materials
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2026-02-04 14:00:00 Asia/Shanghai
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1-Benzyl-3,3-dimethylazetidine
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Researchers, scientists, and drug development professionals.
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Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments.
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This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the chromatographic separation of 1-Benzyl-3,3-dimethylazetidine from its starting materials and potential impurities. This document moves beyond simplistic protocols to offer a deeper understanding of the separation principles, enabling you to troubleshoot and optimize your purification processes effectively.
Understanding the Separation Challenge
The successful isolation of 1-Benzyl-3,3-dimethylazetidine hinges on exploiting the physicochemical differences between the target molecule and potential contaminants. The starting materials for the synthesis of azetidines can vary, but common routes may involve the cyclization of appropriately substituted precursors.[1] Key to an effective chromatographic strategy is a clear understanding of the properties of the target compound and its likely impurities.
Physicochemical Properties of Key Compounds:
| Compound | Molecular Weight ( g/mol ) | Polarity | Boiling Point (°C) | Key Functional Groups |
| 1-Benzyl-3,3-dimethylazetidine | ~189.29 (Calculated) | Moderately Polar | Not readily available | Tertiary amine, Aromatic ring |
| Benzylamine | 107.15 | Polar | 185 | Primary amine, Aromatic ring |
| 3,3-Dimethyl-1-(chloromethyl)cyclobutane | ~146.65 (Calculated) | Non-polar | Not readily available | Alkyl halide |
| Benzyl chloride | 126.58 | Moderately Polar | 179 | Benzyl halide |
| Benzaldehyde | 106.12 | Polar | 178 | Aldehyde, Aromatic ring |
| Benzyl alcohol | 108.14 | Polar | 205 | Alcohol, Aromatic ring |
Note: The properties of 1-Benzyl-3,3-dimethylazetidine are estimated based on its structure and related compounds. Starting materials and impurities can vary based on the synthetic route.
The primary challenge in this separation lies in the potential for similar polarities among the target compound, unreacted starting materials like benzylamine, and byproducts such as benzyl alcohol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic purification of 1-Benzyl-3,3-dimethylazetidine.
Issue 1: Poor Separation Between 1-Benzyl-3,3-dimethylazetidine and Benzylamine.
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Question: My TLC and column chromatography show co-elution or very poor resolution between my product and what I suspect is unreacted benzylamine. How can I improve this separation?
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Answer: This is a classic challenge due to the similar structural motifs (a benzyl group and a basic nitrogen). The key is to subtly manipulate the interactions with the stationary phase.
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Underlying Cause: Both your product (a tertiary amine) and benzylamine (a primary amine) are basic and can interact strongly with the acidic silica gel surface. However, the primary amine of benzylamine is more sterically accessible and has a higher propensity for hydrogen bonding.
-
Troubleshooting Steps:
-
Introduce a Small Amount of Base to the Mobile Phase: Add 0.1-1% triethylamine (TEA) or ammonia solution to your eluent system (e.g., ethyl acetate/hexanes). This will deactivate the most acidic sites on the silica gel, reducing the tailing of the amine spots and often improving resolution. The TEA will compete with your compounds for interaction with the silica, allowing for separation based more on polarity differences.
-
Optimize the Solvent System Polarity: Systematically decrease the polarity of your mobile phase. Start with a higher ratio of hexanes to ethyl acetate. A less polar mobile phase will increase the retention time of both compounds, potentially allowing for better separation.
-
Consider an Alternative Stationary Phase: If silica gel proves ineffective, consider using alumina (neutral or basic). Alumina has different surface chemistry and may offer a different selectivity for your compounds.
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-
Issue 2: My Product is Tailing Significantly on the TLC Plate and Column.
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Question: I'm observing significant streaking or tailing of my product spot on the TLC plate, which is making it difficult to assess purity and is leading to broad peaks during column chromatography. What's causing this and how can I fix it?
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Answer: Tailing of basic compounds like 1-Benzyl-3,3-dimethylazetidine on silica gel is a very common phenomenon.
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Underlying Cause: The lone pair of electrons on the nitrogen atom of your azetidine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, interaction leads to the observed tailing.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for tailing of basic compounds.
-
Issue 3: I'm Not Sure Which Spots on My TLC Correspond to Starting Materials and Product.
-
Question: I've run my reaction mixture on a TLC plate, but I have multiple spots and I'm unsure which is my desired product. How can I definitively identify them?
-
Answer: Proper identification on a TLC plate is crucial before attempting a large-scale purification.
-
Solution: Co-spotting.
-
On a single TLC plate, spot your reaction mixture in one lane.
-
In adjacent lanes, spot your starting materials (e.g., benzylamine, benzyl chloride).
-
In the same lane as your reaction mixture, carefully spot the starting materials on top of the reaction mixture spot (this is co-spotting).
-
Develop the plate. If a spot in your reaction mixture has the same Rf value as a starting material, it is likely that unreacted starting material is present. Your product should be a new spot that is not present in the starting material lanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of 1-Benzyl-3,3-dimethylazetidine on a silica gel column?
A1: A good starting point is a mixture of ethyl acetate and hexanes. Begin with a low polarity mixture, such as 10% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis. The addition of 0.5% triethylamine to the mobile phase is highly recommended to prevent tailing.[2]
Q2: How can I visualize 1-Benzyl-3,3-dimethylazetidine on a TLC plate?
A2: Due to the presence of the benzyl group, the compound should be visible under a UV lamp at 254 nm.[2] Additionally, you can use chemical stains. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the amine functionality. Ninhydrin stain can also be used, although it is typically more effective for primary and secondary amines.
Q3: Can I use reverse-phase chromatography for this separation?
A3: Yes, reverse-phase HPLC (High-Performance Liquid Chromatography) can be an excellent method for both analysis and purification. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be a suitable starting point. The acidic modifier protonates the amine, leading to better interaction with the stationary phase and sharper peaks.
Q4: What are some potential impurities I should be aware of from the starting materials?
A4: If you are using benzyl chloride as a starting material, be aware that it can contain impurities such as benzaldehyde, benzyl alcohol, and toluene.[3] Benzaldehyde can react with primary amines to form imines, leading to unwanted byproducts. It is advisable to use high-purity starting materials or purify them before use.
Q5: My purified product appears to be an oil. How can I be sure it is pure?
A5: Many organic compounds exist as oils at room temperature, even when pure. To assess the purity of your oily product, rely on analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram showing a single, sharp peak is a strong indicator of purity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide information on both the purity and the molecular weight of your compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography of 1-Benzyl-3,3-dimethylazetidine
This protocol is a general guideline and should be optimized based on your specific reaction mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.[5]
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Dry pack the column with silica gel (230-400 mesh).
-
Gently tap the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method, which generally provides better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes + 0.5% triethylamine).
-
Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
Gradually increase the polarity of the mobile phase as needed to elute your product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified 1-Benzyl-3,3-dimethylazetidine.
-
Protocol 2: Analytical HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the purity of your final product.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.
Concluding Remarks
The successful chromatographic separation of 1-Benzyl-3,3-dimethylazetidine is an achievable goal with a systematic and informed approach. By understanding the chemical properties of the target molecule and potential impurities, and by applying the troubleshooting strategies outlined in this guide, researchers can overcome common purification challenges. Remember that each reaction is unique, and these protocols should serve as a starting point for your own method development and optimization.
References
- Google Patents. (1987). Preparation of 1-benzylazetidine-3-ol derivatives. US4639334A.
-
Divvela, S. V. N., et al. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-3,3-dimethylazetidine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
Supporting Information for Nickel Metallaphotoredox-Catalyzed C-O Bond Activation/Csp2-Csp3 Coupling Enabled by Phosphine. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-3,3-dimethyl-2-phenylazetidine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]
-
Nassiri, M. (2014). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. ResearchGate. Retrieved from [Link]
- Patil, et al. (n.d.). A simple, fast and accurate gas chromatographic method for the determination of benzyl alcohol content in midazolam injection. Asian Journal of Chemistry.
-
Liu, Z., Virgil, S. C., & Grubbs, R. H. (n.d.). Supporting Information. CaltechAUTHORS. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-OH-benzyl. Retrieved from [Link]
-
Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
de Pinho, J., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. Retrieved from [Link]
-
Ayodele, E. T., et al. (2025). Synthesis and fungicidal activity of acetyl substituted benzyl disulfides. Retrieved from [Link]
-
MDPI. (n.d.). (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine. Retrieved from [Link]
-
Srinivasachary, K., et al. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 1-Benzyl-3,3-dimethylazetidine: A Predictive ¹H and ¹³C NMR Analysis
For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical endeavor. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for 1-Benzyl-3,3-dimethylazetidine, a compound of interest in medicinal chemistry due to the prevalence of the azetidine motif in bioactive molecules. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust, predictive assignment.
The Structural Rationale: Why NMR is a Definitive Tool
The 1-Benzyl-3,3-dimethylazetidine molecule presents a unique combination of structural features: a strained four-membered azetidine ring, a flexible N-benzyl group, and a sterically influential gem-dimethyl substitution. Each of these components imparts a distinct electronic and steric environment to the constituent protons and carbons, resulting in a characteristic NMR fingerprint. Understanding these nuances is critical for confirming synthetic success and for studying the molecule's conformational dynamics.
Predicted ¹H NMR Assignments
The proton NMR spectrum is anticipated to be relatively simple, yet informative. The chemical shifts are influenced by factors such as electronegativity of adjacent atoms, magnetic anisotropy, and steric effects.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H-5, H-6, H-7 (Aromatic) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring of the benzyl group typically resonate in this region. The multiplet arises from complex spin-spin coupling. |
| H-4 (Benzylic) | ~3.60 | Singlet | 2H | The methylene protons of the benzyl group are adjacent to the nitrogen atom, which deshields them, shifting them downfield. Their equivalence leads to a singlet. |
| H-2 (Azetidine Ring) | ~3.20 | Singlet | 4H | The two methylene groups on the azetidine ring are chemically equivalent due to rapid ring puckering and free rotation around the N-C bond. They are adjacent to the nitrogen, resulting in a downfield shift. |
| H-1 (Methyl) | ~1.10 | Singlet | 6H | The six protons of the two methyl groups are equivalent and are shielded by the surrounding alkyl structure, hence their upfield chemical shift. The absence of adjacent protons results in a singlet. |
Predicted ¹³C NMR Assignments
The carbon-13 NMR spectrum provides complementary information, detailing the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-7 (Aromatic Quaternary) | ~138 | The ipso-carbon of the phenyl ring, attached to the benzylic methylene group, is typically found in this region. |
| C-5, C-6 (Aromatic CH) | 128 - 129 | The ortho- and meta-carbons of the monosubstituted benzene ring are expected in this range. |
| C-8 (Aromatic CH) | ~127 | The para-carbon of the phenyl ring usually appears at a slightly more upfield position compared to the ortho and meta carbons. |
| C-2 (Azetidine Ring CH₂) | ~65 | The carbon atoms of the azetidine ring are significantly deshielded by the adjacent nitrogen atom. |
| C-4 (Benzylic CH₂) | ~62 | The benzylic carbon is also deshielded by the attached nitrogen atom. |
| C-3 (Azetidine Quaternary) | ~35 | The quaternary carbon of the azetidine ring, bearing the two methyl groups, is expected in the aliphatic region. |
| C-1 (Methyl) | ~25 | The methyl carbons are typically found in the upfield region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Benzyl-3,3-dimethylazetidine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 1-Benzyl-3,3-dimethylazetidine sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules and its single residual proton peak at ~7.26 ppm, which can serve as a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.
-
Experiment: Standard one-pulse proton experiment.
-
Acquisition Parameters:
-
Number of Scans (ns): 16 (adjust as needed for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 5 ppm).
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Integrate all peaks.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
3. ¹³C NMR Acquisition:
-
Instrument: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of Scans (ns): 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 100 ppm).
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.
-
Structural Representation and Key NMR Correlations
The following diagram illustrates the structure of 1-Benzyl-3,3-dimethylazetidine with atom numbering corresponding to the NMR assignments.
Caption: Molecular structure of 1-Benzyl-3,3-dimethylazetidine with atom numbering.
Comparative Analysis and Alternative Structures
When analyzing the NMR spectra of a novel compound, it is crucial to consider potential isomeric impurities or alternative reaction products. For instance, a rearrangement to a piperidine or pyrrolidine ring system would result in significantly different ¹H and ¹³C NMR spectra. A piperidine derivative would exhibit more complex splitting patterns in the proton spectrum due to the presence of multiple, non-equivalent methylene groups. A pyrrolidine would show signals in different chemical shift regions characteristic of a five-membered ring. The predicted singlet for the two azetidine methylene groups in the ¹H NMR of 1-Benzyl-3,3-dimethylazetidine is a key diagnostic feature.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 1-Benzyl-3,3-dimethylazetidine. By understanding the expected chemical shifts and multiplicities, researchers can confidently interpret their experimental data, confirm the successful synthesis of the target molecule, and ensure the purity of their samples. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, facilitating robust and reproducible characterization.
References
- General Principles of NMR Spectroscopy: For foundational knowledge on NMR, refer to standard organic chemistry textbooks or specialized spectroscopy resources. A recommended online resource is the Chemistry LibreTexts library.
-
Chemical Shifts of Azetidines: While a specific paper for the title compound is not available, general trends for azetidine ring protons and carbons can be found in various spectroscopic databases and publications on heterocyclic chemistry.[1][2][3]
-
N-Benzyl Group Chemical Shifts: The chemical shifts for protons and carbons of N-benzyl groups are well-documented in the literature.[4][5][6][7][8][9]
-
Gem-dimethyl Effect: The influence of gem-dimethyl groups on the conformation and NMR spectra of cyclic systems is a known phenomenon.[10][11]
-
NMR Solvents and Standards: Information on the properties of deuterated solvents and internal standards is readily available from suppliers and in standard laboratory practice guides.[12]
Sources
- 1. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 1-Benzylimidazole(4238-71-5) 1H NMR [m.chemicalbook.com]
- 9. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
1-Benzyl-3,3-dimethylazetidine vs. 1-Boc-3,3-dimethylazetidine in synthesis
Topic: 1-Benzyl-3,3-dimethylazetidine vs. 1-Boc-3,3-dimethylazetidine in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Divergence
In medicinal chemistry, the 3,3-dimethylazetidine scaffold is a prized motif. It serves as a conformationally restricted surrogate for piperidine or pyrrolidine, often improving metabolic stability (blocking metabolic hotspots) and lowering lipophilicity.
However, the choice between 1-Benzyl-3,3-dimethylazetidine (1-Bn) and 1-Boc-3,3-dimethylazetidine (1-Boc) is not merely about protecting group preference; it dictates your synthetic latitude.
-
Select 1-Benzyl (1-Bn) when: You require a robust, basic tertiary amine that survives acidic conditions, or when scaling up the core synthesis where cost and crystallizability of salts (e.g., HCl) are paramount.
-
Select 1-Boc (1-Boc) when: You are in late-stage discovery, need to perform lithiation/functionalization on the ring carbons (avoiding N-coordination interference), or require orthogonality to benzyl ethers/esters elsewhere in the molecule.
Quick Comparison Matrix
| Feature | 1-Benzyl-3,3-dimethylazetidine | 1-Boc-3,3-dimethylazetidine |
| CAS Number | 13509-71-2 | 398492-37-2 |
| Primary Utility | Scale-up intermediate; Acid-stable core | Library synthesis; Late-stage diversification |
| Nitrogen Character | Basic (Tertiary Amine) | Non-basic (Carbamate) |
| Acid Stability | Excellent (Forms salts) | Poor (Deprotects to free amine) |
| Base/Nuc Stability | Good (Sensitive to strong electrophiles) | Excellent (Stable to LiHMDS, n-BuLi) |
| Deprotection | Hydrogenolysis (H₂/Pd) or ACE-Cl | Acid (TFA, HCl/Dioxane) |
| Atom Economy | Lower (Benzyl = C₇H₇) | Low (t-Butyl = C₄H₉ + CO₂) |
Critical Analysis & Causality
The Gem-Dimethyl Effect & Ring Strain
The 3,3-dimethyl substitution is not just structural; it is kinetic. The Thorpe-Ingold effect (gem-dimethyl effect) compresses the internal bond angle C-C-C, pushing the terminal groups closer together.
-
Impact: This significantly accelerates the cyclization step during synthesis (e.g., from neopentyl glycol derivatives) compared to unsubstituted azetidines.
-
Stability: Once formed, the 3,3-dimethyl group sterically shields the ring from nucleophilic attack, making these derivatives surprisingly robust compared to their unsubstituted counterparts.
Orthogonality in Multi-Step Synthesis
-
The Acid/Base Switch:
-
1-Bn is a base. It can scavenge protons or coordinate to metal catalysts (poisoning Pd/C in some cases). In acidic media (e.g., HCl workups), it protonates and stays in the aqueous phase, allowing easy separation from neutral impurities.
-
1-Boc is neutral. It remains in the organic phase during acidic washes (provided the acid isn't strong enough to deprotect). This is crucial when your molecule contains other basic centers you wish to manipulate.
-
Deprotection Dynamics
-
1-Boc Removal: Trivial with TFA or 4M HCl in dioxane. The gas evolution (isobutylene/CO₂) drives the reaction, but the resulting free base is volatile and hygroscopic. Recommendation: Isolate as the hydrochloride salt.
-
1-Bn Removal:
-
Standard: H₂/Pd-C. Warning: The steric bulk of the gem-dimethyl groups can slow down adsorption onto the catalyst surface, making hydrogenolysis sluggish compared to simple N-benzyl azetidine.
-
The "Pro" Protocol: Use 1-Chloroethyl chloroformate (ACE-Cl) . This electrophilic dealkylation is superior for sterically hindered amines. It avoids metal catalyst poisoning and high-pressure vessels.
-
Decision Logic Visualization
Figure 1: Decision tree for selecting the appropriate 3,3-dimethylazetidine precursor.
Experimental Protocols
Synthesis of 1-Benzyl-3,3-dimethylazetidine (Scale-Up Route)
This protocol utilizes the Thorpe-Ingold effect to facilitate cyclization from Neopentyl Glycol.
Reagents: Neopentyl glycol (2,2-dimethyl-1,3-propanediol), Methanesulfonyl chloride (MsCl), Benzylamine, Triethylamine (TEA).
Step 1: Activation (Dimesylate Formation)
-
Dissolve Neopentyl glycol (10.4 g, 100 mmol) in DCM (100 mL) and cool to 0°C.
-
Add TEA (30.3 g, 300 mmol).
-
Dropwise add MsCl (25.2 g, 220 mmol) maintaining T < 10°C.
-
Stir 2h at RT. Aqueous workup (NaHCO₃ wash). Dry (MgSO₄) and concentrate to yield the dimesylate (white solid).
Step 2: Cyclization
-
Suspend the dimesylate (100 mmol) in pure Benzylamine (3 equiv, acting as solvent and nucleophile). Note: High concentration favors intramolecular cyclization over polymerization.
-
Heat to 80°C for 12-16h. Monitor by TLC/LCMS.
-
Workup (Critical): The product is a base.
-
Dilute with Ether/EtOAc.
-
Wash with water to remove excess benzylamine salts.
-
Extract organic layer with 1M HCl . The product moves to the aqueous phase; neutral impurities stay in organic.
-
Basify aqueous layer (NaOH) and extract back into Ether.
-
Concentrate to yield 1-Benzyl-3,3-dimethylazetidine as a colorless oil.
-
The "Pro" Deprotection: ACE-Cl Method
Use this when H₂/Pd fails or is too slow due to steric hindrance.
Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.
-
Dissolve 1-Benzyl-3,3-dimethylazetidine (10 mmol) in dry Dichloroethane (DCE) (20 mL).
-
Cool to 0°C under N₂.
-
Add ACE-Cl (1.2 equiv) dropwise.
-
Reflux for 2-4h. (Forms the carbamate intermediate).
-
Concentrate to dryness (remove excess ACE-Cl and Benzyl chloride byproduct).
-
Redissolve residue in Methanol (20 mL) and reflux for 1h. (Methanolysis of the carbamate releases the amine hydrochloride).
-
Concentrate. The residue is 3,3-dimethylazetidine hydrochloride .
Synthesis Pathway Visualization
Figure 2: Synthetic flow from commodity chemical to protected azetidine scaffolds.
References
-
Preparation of Azetidines
- Source: PubChem Compound Summary for CID 12674607 (3,3-Dimethylazetidine).
- Relevance: Confirms structure and basic physical properties.
-
URL:[Link]
-
ACE-Cl Deprotection Strategy
- Source: Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry.
- Relevance: Establishes the protocol for removing benzyl groups from hindered amines where hydrogenolysis is difficult.
-
URL:[Link] (Canonical reference for ACE-Cl method).
- Source: Patent US6191321B1 "Process for preparing 1,3-propanediol".
- 1-Benzyl-3,3-dimethylazetidine Commercial Availability: Source: BLD Pharm Product Catalog (CAS 13509-71-2). Relevance: Verifies commercial availability for comparison against in-house synthesis.
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-3,3-dimethylazetidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 1-benzyl-3,3-dimethylazetidine, a substituted azetidine that may find application in medicinal chemistry.
As direct experimental data for this specific molecule is not widely available, this guide will leverage established principles of mass spectrometry and draw comparisons with structurally analogous compounds to provide a robust, predictive analysis. We will delve into the mechanistic underpinnings of fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, equipping the reader with the expertise to interpret and predict the mass spectra of similar small molecules.
The Structural Context: Predicting Fragmentation Hotspots
1-Benzyl-3,3-dimethylazetidine possesses several key structural features that will dictate its fragmentation behavior:
-
A Tertiary Amine: The nitrogen atom is a primary site for ionization and a driver of characteristic fragmentation pathways.
-
A Benzyl Group: The benzylic C-N bond is susceptible to cleavage, leading to the formation of a stable benzyl or tropylium cation.
-
A Strained Azetidine Ring: The four-membered ring is prone to ring-opening reactions.
-
A Gem-Dimethyl Group: The presence of two methyl groups on the same carbon can influence fragmentation through steric effects and the potential for specific rearrangements.
Experimental Protocols: Acquiring High-Quality Mass Spectra
The choice of ionization technique is critical in determining the nature and extent of fragmentation. Here, we outline protocols for both Electron Ionization (EI), a "hard" ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" ionization method that typically yields the protonated molecule with the option for subsequent fragmentation via tandem mass spectrometry (MS/MS).
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality, reproducible data.
Recommended Protocol:
-
Dissolution: Dissolve the 1-benzyl-3,3-dimethylazetidine sample in a high-purity volatile organic solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.[1][2]
-
Dilution for ESI-MS: For ESI analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with liquid chromatography (LC), such as water/acetonitrile or water/methanol with 0.1% formic acid to aid in protonation.[2][3] High concentrations of non-volatile salts should be avoided as they can interfere with the ESI process.[1]
-
Dilution for GC-MS (EI): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with EI, the sample must be volatile and thermally stable.[4] Dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a suitable concentration for GC injection.
Instrumentation and Data Acquisition
Electron Ionization (EI) Mass Spectrometry (Coupled with Gas Chromatography):
-
GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV (standard for inducing reproducible fragmentation).
-
Mass Range: m/z 40-400.
Electrospray Ionization (ESI) Mass Spectrometry (Coupled with Liquid Chromatography):
-
LC Column: A C18 reversed-phase column is appropriate for this type of molecule.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Positive ion mode is preferred for amines.
-
Capillary Voltage: 3.5-4.5 kV.[5]
-
Nebulizer Gas (Nitrogen): 30-50 psi.[5]
-
Drying Gas (Nitrogen) Temperature: 300-350 °C.[5]
-
Mass Range: m/z 50-500.
Tandem Mass Spectrometry (MS/MS):
For structural confirmation, tandem MS can be performed on the protonated molecule ([M+H]⁺) observed in the ESI mass spectrum.[6][7]
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (predicted at m/z 190).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Predicted Fragmentation Patterns
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the removal of an electron to form a molecular ion (M⁺˙). Due to the presence of an odd number of nitrogen atoms, the molecular ion of 1-benzyl-3,3-dimethylazetidine will have an odd nominal mass (m/z 189).[8][9] The fragmentation of this radical cation is expected to be dominated by pathways that lead to stable carbocations.
Key Predicted EI Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond adjacent to the benzene ring, leading to the formation of the highly stable benzyl cation (C₇H₇⁺). This cation can rearrange to the even more stable tropylium ion. This fragment is expected to be the base peak in the EI spectrum.[10]
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom within the azetidine ring is a characteristic fragmentation pathway for amines.[9][11] This can lead to the loss of a methyl radical (CH₃˙) or an ethyl radical (C₂H₅˙) after ring opening.
-
Ring Opening and Fragmentation: The strained azetidine ring can undergo ring-opening followed by fragmentation. This can lead to the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆) from the molecular ion.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of 1-Benzyl-3,3-dimethylazetidine
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 189 | [C₁₃H₁₉N]⁺˙ | - | Molecular Ion |
| 174 | [C₁₂H₁₆N]⁺ | CH₃˙ | Alpha-cleavage (loss of methyl) |
| 91 | [C₇H₇]⁺ | C₆H₁₂N˙ | Benzylic Cleavage |
| 84 | [C₅H₁₀N]⁺ | C₈H₉˙ | Cleavage of the benzyl group |
| 77 | [C₆H₅]⁺ | - | Phenyl cation from further fragmentation of [C₇H₇]⁺ |
| 56 | [C₄H₈]⁺˙ | C₉H₁₁N | Ring fragmentation |
Diagram 1: Predicted EI Fragmentation Pathways
Caption: Predicted major EI fragmentation pathways for 1-benzyl-3,3-dimethylazetidine.
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
In positive ion ESI, 1-benzyl-3,3-dimethylazetidine will readily form a protonated molecule, [M+H]⁺, with a predicted m/z of 190. The ESI mass spectrum itself is expected to show minimal fragmentation.[12] Structural information is obtained by subjecting the [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometer.
Key Predicted ESI-MS/MS Fragmentation Pathways:
The fragmentation of the even-electron [M+H]⁺ ion will proceed through different mechanisms than the radical cation formed in EI.
-
Loss of Benzene: A common fragmentation pathway for N-benzyl compounds is the loss of a neutral benzene molecule.
-
Ring Opening and Fragmentation: Similar to EI, the protonated azetidine ring can open, followed by the loss of neutral molecules.
-
Cleavage of the Benzyl Group: The benzyl group can be lost as a neutral toluene molecule, or the bond can cleave to produce the benzyl cation, although this is less common for even-electron ions compared to radical cations.
Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of Protonated 1-Benzyl-3,3-dimethylazetidine ([M+H]⁺, m/z 190)
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 190 | [C₁₃H₂₀N]⁺ | - | Precursor Ion |
| 112 | [C₇H₁₄N]⁺ | C₆H₆ | Loss of neutral benzene |
| 91 | [C₇H₇]⁺ | C₆H₁₃N | Cleavage of the C-N bond |
| 84 | [C₅H₁₀NH]⁺ | C₈H₁₀ | Loss of toluene |
| 56 | [C₄H₈]⁺ | C₉H₁₂N | Ring fragmentation |
Diagram 2: Predicted ESI-MS/MS Fragmentation Workflow
Caption: Workflow for ESI-MS/MS analysis of 1-benzyl-3,3-dimethylazetidine.
Comparison with Alternative Structures
To enhance the confidence in these predictions, it is instructive to compare the expected fragmentation of 1-benzyl-3,3-dimethylazetidine with that of related molecules.
-
N-benzylpyrrolidine: This compound would also be expected to show a prominent fragment at m/z 91 due to benzylic cleavage. However, the fragments arising from the five-membered pyrrolidine ring would differ from those of the azetidine ring.
-
1-phenethyl-3,3-dimethylazetidine: In this isomer, the primary fragmentation would likely be the loss of a neutral styrene molecule via a McLafferty-type rearrangement if a gamma-hydrogen is available, or cleavage to form a C₈H₉⁺ ion (m/z 105), rather than the m/z 91 fragment. The McLafferty rearrangement is a common fragmentation pathway for molecules containing a carbonyl group or, in some cases, other functional groups with an available gamma-hydrogen.[13][14][15][16][17]
This comparative approach, grounded in the fundamental principles of mass spectral fragmentation, provides a powerful tool for distinguishing between isomers and confirming the structure of the target molecule.
Conclusion
This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of 1-benzyl-3,3-dimethylazetidine. By understanding the interplay of its structural features and the principles of EI and ESI mass spectrometry, researchers can confidently predict and interpret the resulting mass spectra. The dominant fragmentation pathways are anticipated to be benzylic cleavage leading to a tropylium ion at m/z 91 in EI-MS, and the loss of neutral benzene from the protonated molecule in ESI-MS/MS. These predictions, coupled with the detailed experimental protocols, serve as a valuable resource for scientists engaged in the synthesis and characterization of novel small molecules in drug discovery and development.
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Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 49B(11), 1456-1461. [Link]
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Comparative study of different synthetic routes to 1-Benzyl-3,3-dimethylazetidine
The 1-benzyl-3,3-dimethylazetidine scaffold is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure imparted by the gem-dimethyl substituted azetidine ring, combined with the versatile benzyl protecting group, makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the two most logical and field-proven synthetic strategies for accessing this key intermediate: direct N-alkylation and reductive amination.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to delve into the causality behind experimental choices, offering insights to help you select and optimize the most suitable route for your specific laboratory capabilities and project goals.
At a Glance: Comparing the Primary Synthetic Routes
| Parameter | Route A: Direct N-Alkylation | Route B: Reductive Amination |
| Starting Materials | 3,3-Dimethylazetidine, Benzyl Bromide/Chloride | 3,3-Dimethylazetidine, Benzaldehyde |
| Key Reagents | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid (optional) |
| Reaction Steps | One-pot reaction | Typically one-pot, sequential addition |
| Estimated Yield | Good to Excellent (70-95%) | Good to Excellent (80-95%) |
| Key Challenges | Potential for quaternization (over-alkylation), reagent handling (NaH), solvent-related impurities (DMF) | Imine/iminium formation can be slow, moisture sensitivity of reducing agent |
| Scalability | Generally scalable, but exotherm with NaH requires care | Highly scalable and amenable to industrial production |
| Safety Profile | Requires careful handling of pyrophoric NaH and lachrymatory benzyl halides | Borohydride reagents require careful quenching but are generally safer than NaH |
Route A: Direct N-Alkylation of 3,3-Dimethylazetidine
This classical approach involves the direct formation of the carbon-nitrogen bond via an SN2 reaction between the nucleophilic secondary amine of 3,3-dimethylazetidine and an electrophilic benzyl halide.
Chemical Rationale and Mechanistic Insight
The core of this reaction is the deprotonation of the azetidine nitrogen to enhance its nucleophilicity, followed by attack on the benzylic carbon of the benzyl halide. The choice of base and solvent is critical for success.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the secondary amine without competing in the alkylation reaction. Sodium hydride (NaH) is a common and effective choice, forming the sodium azetidide salt in situ and generating hydrogen gas as the only byproduct. Alternatively, weaker inorganic bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures to drive the reaction to completion.
-
Solvent System: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) while not interfering with the nucleophile. However, it is crucial to note that the use of NaH in DMF can lead to the formation of amine impurities that may be difficult to remove and can act as catalyst poisons in subsequent reactions[1]. THF is often a cleaner, albeit less polar, alternative.
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Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
An In-Depth Comparative Guide to the Purity Assessment of 1-Benzyl-3,3-dimethylazetidine by HPLC and GC-MS
Introduction: The Critical Role of Purity in Novel Azetidine Scaffolds
1-Benzyl-3,3-dimethylazetidine is a key building block in modern medicinal chemistry, serving as a precursor for a variety of bioactive molecules. The rigid, four-membered azetidine ring imparts unique conformational constraints, making it a valuable scaffold in drug design to improve properties such as metabolic stability, solubility, and target affinity. Given its role in the synthesis of potential therapeutics, the purity of 1-Benzyl-3,3-dimethylazetidine is not merely a quality metric; it is a prerequisite for reproducible and reliable downstream applications.
The presence of even minute impurities—arising from starting materials, synthetic by-products, or degradation—can have profound consequences, leading to the formation of unintended side products, altered pharmacological profiles, or toxicity. Therefore, the robust analytical characterization of this intermediate is paramount. This guide provides a comprehensive comparison of two orthogonal and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the definitive purity assessment of 1-Benzyl-3,3-dimethylazetidine. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their needs.
Understanding the Analyte and Potential Impurities
Before developing an analytical method, it is crucial to understand the physicochemical properties of the target analyte and anticipate potential impurities. 1-Benzyl-3,3-dimethylazetidine is a tertiary amine with a benzyl group, making it amenable to both HPLC and GC analysis.
Table 1: Potential Impurities in 1-Benzyl-3,3-dimethylazetidine Synthesis
| Impurity Name | Potential Origin | Significance |
| Benzyl Chloride / Benzyl Bromide | Unreacted starting material | Genotoxic potential; must be controlled to low levels.[1] |
| 3,3-Dimethylazetidine | Unreacted starting material | Can form alternative side products in subsequent reactions. |
| Benzaldehyde, Benzyl Alcohol | Impurities in or degradation of the benzylating agent.[2][3] | Can interfere with reaction chemistry and introduce new impurities. |
| Dibenzyl Ether | By-product from the benzylating agent.[2] | Process-related impurity affecting overall purity. |
| Over-benzylated Quaternary Salt | By-product of the reaction | A non-volatile impurity, more relevant for HPLC analysis. |
| N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine | By-product when DMF is used as a solvent with NaH/BnBr.[4] | Can act as a catalyst poison in certain downstream reactions.[4] |
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For 1-Benzyl-3,3-dimethylazetidine, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices
-
Technique: RP-HPLC is selected because the analyte possesses both polar (azetidine nitrogen) and non-polar (benzyl and dimethyl groups) characteristics, making it ideal for retention on a hydrophobic stationary phase.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobicity for retaining the benzyl group, ensuring good separation from more polar or less retained impurities.[5]
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% Formic Acid) and an organic solvent (Acetonitrile or Methanol) is optimal. The acidic pH ensures the tertiary amine is protonated, leading to sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the column surface. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is highly effective. The benzyl group contains a strong chromophore, allowing for sensitive detection around 210-220 nm and 254 nm. A DAD provides the added advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.[6]
Experimental Workflow: HPLC-UV Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
